Bupivacaine Hydrochloride
Description
This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.
Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.
See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
| Record name | Bupivacaine hydrochloride | |
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Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
| Record name | Bupivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
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| Record name | Bupivacaine hydrochloride [JAN] | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
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| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
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Fundamental Molecular and Cellular Pharmacodynamics of Bupivacaine Hydrochloride
Molecular Mechanisms of Action of Bupivacaine (B1668057) Hydrochloride
The principal mechanism of action of bupivacaine hydrochloride involves the blockade of voltage-gated sodium channels within the neuronal membrane. patsnap.comwikipedia.orghmdb.ca This action disrupts the normal process of nerve impulse transmission, leading to the anesthetic effect. patsnap.com
Voltage-Gated Sodium Channel Interactions
Bupivacaine's interaction with voltage-gated sodium channels is the cornerstone of its anesthetic properties. patsnap.comwikipedia.orgnih.govdrugbank.com These channels are crucial for the generation and propagation of action potentials, the electrical signals that travel along nerve fibers. patsnap.com
This compound diffuses across the neuronal membrane and binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel. patsnap.comwikipedia.orgneurosci.cn This binding site is located within the pore-forming alpha subunit of the channel. nih.gov Specifically, research involving point-directed mutagenesis has identified that the binding sites for bupivacaine are situated in the pore-lining transmembrane segment 6 (S6) of domains 1, 3, and 4 (D1-S6, D3-S6, D4-S6). neurosci.cn Residues such as N434 in D1-S6 and L1280 in D3-S6 appear to directly interact with the bupivacaine molecule within the ion-conducting pore. neurosci.cn This is in contrast to substances like tetrodotoxin, which bind to the extracellular surface of the sodium channel. nih.gov
The interaction of bupivacaine with voltage-gated sodium channels is described by state-dependent binding models, meaning the drug has different affinities for the channel depending on its conformational state (resting, open, or inactivated). nih.govnih.govresearchgate.net Bupivacaine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.govresearchgate.net This "use-dependent" or "phasic" blockade means that channels that are more frequently opened, such as in rapidly firing neurons, are more susceptible to blockade by bupivacaine. drugbank.comnih.gov The drug binds with high affinity to the open state and also demonstrates slow, high-affinity binding to the inactivated state. nih.govresearchgate.net This stabilization of the inactivated state by bupivacaine reduces the number of channels available to return to the resting state and subsequently open, thus inhibiting nerve impulse transmission. nih.gov The slow dissociation of bupivacaine from the inactivated channel contributes to its long duration of action. ahajournals.org
| Channel State | Affinity of Bupivacaine | Significance |
| Resting | Low | Minimal block of nerves at rest. |
| Open (Activated) | High | Effective block of actively firing nerves. nih.gov |
| Inactivated | High | Prolongs the refractory period and contributes to the duration of action. nih.gov |
By binding to the intracellular side of the voltage-gated sodium channel, bupivacaine physically obstructs the channel pore, thereby preventing the influx of sodium ions into the neuron. patsnap.comwikipedia.orgnih.govdrugbank.com This influx of sodium is a critical step in the depolarization phase of an action potential. patsnap.com By inhibiting this influx, bupivacaine stabilizes the neuronal membrane, increases the threshold for electrical excitation, and ultimately prevents the generation and conduction of action potentials. patsnap.comnih.govt3db.ca This blockade of action potential propagation along the nerve fiber results in the interruption of pain signals. wikipedia.org
State-Dependent Binding Models
Modulation of Other Ion Channels
Bupivacaine has been shown to interact with and inhibit various types of calcium channels. drugbank.commedchemexpress.comnih.gov This includes L-type calcium channels. medchemexpress.com Research has also explored its effects on T-type calcium channels, suggesting their involvement in bupivacaine-induced neurotoxicity. semanticscholar.org Studies have shown that bupivacaine can increase intracellular calcium concentrations, and antagonists of T-type calcium channels can mitigate some of the adverse effects of bupivacaine on neuronal cells. semanticscholar.org Furthermore, bupivacaine's effects can be modulated by drugs that affect intracellular calcium release from the endoplasmic reticulum via ryanodine (B192298) receptors (RyR), indicating a complex interplay with calcium signaling pathways. nih.gov For instance, the RyR channel antagonist dantrolene (B1669809) sodium was found to increase the anesthetic potency of bupivacaine. nih.gov Bupivacaine also inhibits small-conductance calcium-activated potassium (SK) channels, with the degree of inhibition being dependent on the intracellular calcium concentration. nih.gov
| Ion Channel | Effect of Bupivacaine | Research Finding |
| Voltage-Gated Sodium Channels (e.g., SCN5A) | Potent block | IC₅₀ of 69.5 μM. medchemexpress.commedchemexpress.com |
| L-type Calcium Channels | Blockade | Contributes to overall pharmacological effects. medchemexpress.com |
| T-type Calcium Channels | Implicated in neurotoxicity | Antagonists reduce bupivacaine-induced cell injury. semanticscholar.org |
| Ryanodine Receptors (RyR) | Modulated by RyR-acting drugs | RyR channel antagonists can increase bupivacaine's potency. nih.gov |
| Small-conductance Calcium-activated Potassium (SK2) Channels | Reversible, dose-dependent inhibition | IC₅₀ of 16.5 μM. medchemexpress.comnih.gov |
Potassium Channel Modulation
Effects on Cellular Metabolic Processes
Bupivacaine significantly interferes with fundamental cellular metabolic processes, particularly those occurring within the mitochondria. These effects are a key component of its cellular toxicity.
Bupivacaine has been shown to impair mitochondrial energy metabolism through a dual mechanism. nih.gov It both uncouples mitochondrial oxidative phosphorylation and directly inhibits components of the respiratory chain. nih.govhres.ca
The uncoupling effect disrupts the link between electron transport and ATP synthesis, altering the mitochondrial membrane potential. hres.ca This action increases the proton permeability of the inner mitochondrial membrane, causing a proton leak that dissipates the proton motive force needed for ATP production. bmj.comhres.ca This effect is dose-dependent and can be enhanced by the presence of certain hydrophobic anions. bmj.com
In addition to uncoupling, bupivacaine directly inhibits respiratory chain complexes I and III. nih.gov This inhibition depresses cellular respiration and contributes to the reduction in ATP generation. nih.govhres.ca The combination of uncoupling and respiratory chain inhibition leads to mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS). nih.gov
Table 3: Bupivacaine's Dual Effects on Mitochondrial Respiration
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Uncoupling of Oxidative Phosphorylation | Acts as a protonophore, increasing proton leak across the inner mitochondrial membrane. | Dissipates proton gradient, reduces ATP synthesis, alters membrane potential. | bmj.comnih.govhres.ca |
| Respiratory Chain Inhibition | Directly inhibits Complex I and Complex III of the electron transport chain. | Depresses cellular respiration, enhances ROS production. | nih.gov |
Bupivacaine impairs the mitochondrial oxidation of fatty acids, a critical energy source for cardiac muscle. hres.ca This inhibition is thought to occur through the blockade of the carnitine-acylcarnitine translocase, also known as the carnitine transposition enzyme. hres.ca This enzyme is essential for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.
By inhibiting this transport system, bupivacaine prevents the breakdown of fatty acids to produce acetyl-CoA, thereby limiting a major pathway for myocardial energy supplementation. hres.ca This impairment of fatty acid metabolism is a significant factor contributing to the cardiotoxicity associated with bupivacaine. Studies using cardiac mitochondria have shown that bupivacaine inhibits respiration when fatty acid-derived substrates are used.
Table 4: Inhibition of Mitochondrial Respiration by Bupivacaine with Different Substrates
| Mitochondrial Substrate | Effect of Bupivacaine | IC₅₀ Value | Reference |
|---|---|---|---|
| Palmitoyl-carnitine | Inhibits respiration | 0.78 mM | |
| Acetyl-carnitine | Inhibits respiration | 0.37 mM |
Bupivacaine interferes with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It has been shown to inhibit the production of cAMP in lymphocytes, both under basal conditions and when stimulated by agents like epinephrine (B1671497). This inhibition is noncompetitive.
The inhibition of cAMP production may contribute to the cardiovascular toxicity of bupivacaine, as cAMP is a crucial second messenger in cardiac function, mediating the effects of β-adrenergic stimulation. Bupivacaine was found to be a more potent inhibitor of basal cAMP production than the less cardiotoxic local anesthetics ropivacaine (B1680718) and mepivacaine (B158355).
Table 5: Comparative Inhibition of cAMP Production by Local Anesthetics
| Condition | Bupivacaine IC₅₀ | Ropivacaine IC₅₀ | Mepivacaine IC₅₀ | Reference |
|---|---|---|---|---|
| Basal cAMP Production | 2.3 x 10⁻⁶ M | 4 x 10⁻⁶ M | 3.2 x 10⁻⁵ M | |
| Epinephrine-Stimulated cAMP Production | 2.3 x 10⁻⁶ M | 1.7 x 10⁻⁶ M | 8.9 x 10⁻⁶ M | |
| Forskolin-Stimulated cAMP Production | 5.3 x 10⁻⁶ M | 9.7 x 10⁻⁶ M | 6.8 x 10⁻⁶ M |
Fatty Acid Oxidation Impairment
This compound Interactions with Biological Membranes
This compound, an amide-type local anesthetic, exerts its physiological effects primarily by interacting with neuronal membranes. patsnap.compfizer.comfda.gov However, its interactions are not limited to nerve cells and extend to other biological membranes, influencing their structure and function. The amphiphilic nature of bupivacaine allows it to interact with the lipid bilayers of cell membranes both hydrophobically and electrostatically. researchgate.net These interactions can modify the physicochemical properties of the membrane, which in turn can alter the function of embedded proteins such as ion channels. researchgate.netnih.gov
Lipophilic Interactions with Nerve Membranes
The anesthetic potency and duration of action of bupivacaine are closely linked to its high lipid solubility. patsnap.comnysora.com This lipophilic character facilitates its penetration of nerve membranes to reach its target, the voltage-gated sodium channels located on the intracellular side of the membrane. patsnap.comnih.gov Once within the lipid bilayer, bupivacaine stabilizes the neuronal membrane, preventing the ion fluxes necessary for the initiation and conduction of nerve impulses. patsnap.compfizer.comfda.gov
Research using nerve cell model membranes has demonstrated that bupivacaine fluidizes these lipid bilayers. nih.govdovepress.com This effect is stereoselective, meaning the different optical isomers of bupivacaine interact with the membrane differently. Studies have shown that R(+)-bupivacaine has a more potent membrane-fluidizing effect than its S(-)-enantiomer. nih.govdovepress.com For instance, in one study, the relative membrane interactivity was 1.00 for S(-)-bupivacaine and 1.50 for R(+)-bupivacaine. nih.gov This stereoselectivity appears to be dependent on the presence of cholesterol within the membrane, as the differential effects were not observed in model membranes lacking cholesterol. nih.govdovepress.comsemanticscholar.org The interaction with lipid components can be influenced by environmental pH; however, bupivacaine has been shown to fluidize nerve cell model membranes significantly even at an acidic pH of 6.4, which is characteristic of inflamed tissues. dovepress.com
| Bupivacaine Enantiomer/Mixture | Relative Membrane Interactivity (Nerve Cell Model) nih.gov |
| S(-)-bupivacaine | 1.00 ± 0.13 |
| Racemic bupivacaine | 1.30 ± 0.03 |
| R(+)-bupivacaine | 1.50 ± 0.06 |
Table 1: Comparison of the relative membrane fluidizing interactivity of bupivacaine enantiomers and the racemic mixture in nerve cell model membranes. Data is presented as mean ± SE.
Effects on Erythrocyte Membrane Structure and Function
This compound's interaction with non-neuronal membranes has been extensively studied using human erythrocytes (red blood cells) as a model. nih.govnih.gov Microscopical studies have revealed that bupivacaine induces a shape change in erythrocytes, causing them to become spheroechinocytes. nih.gov According to the bilayer couple hypothesis, this morphological change indicates that bupivacaine preferentially inserts into the outer monolayer of the erythrocyte membrane. nih.gov
This insertion into the membrane leads to structural perturbations. nih.gov Fluorescence spectroscopy and X-ray diffraction analyses on model systems, including isolated unsealed human erythrocyte membranes (IUM) and large unilamellar vesicles (LUV), confirm that bupivacaine interacts with the phospholipid bilayer. nih.gov This interaction increases the fluidity of the erythrocyte membrane. nih.gov Furthermore, bupivacaine has demonstrated a protective effect on erythrocytes under oxidative stress, significantly decreasing the leakage of potassium ions. nih.gov
Alterations in Lipid-Protein Boundaries
The structural changes induced by bupivacaine in the lipid bilayer have significant consequences for the lipid-protein boundaries within the membrane. nih.gov By altering the molecular organization of the lipid molecules, bupivacaine can interfere with the function of adjacent membrane proteins, such as sodium channels. nih.gov This perturbation of the lipid environment surrounding transmembrane proteins can lead to conformational changes in the proteins, subsequently inhibiting their normal function. researchgate.netnih.gov
A key aspect of this interaction involves specialized membrane microdomains known as lipid rafts. semanticscholar.orgaboutscience.eu These rafts are enriched in cholesterol and specific lipids, and they serve as platforms for localizing functional proteins like ion channels and receptors. semanticscholar.orgaboutscience.eu Bupivacaine has been shown to interact with these raft-like domains, increasing their fluidity. aboutscience.eu The potency of this interaction is greater than that of other local anesthetics like lidocaine (B1675312) and prilocaine. aboutscience.eu By modifying the physicochemical environment of these lipid rafts, bupivacaine can affect the organizational integrity of the domains and consequently alter the activity of the proteins they house. aboutscience.eu
Pharmacokinetic and Biotransformation Dynamics of Bupivacaine Hydrochloride
Systemic Absorption Kinetics
The systemic absorption of bupivacaine (B1668057) hydrochloride is a critical determinant of both its therapeutic action and potential for systemic toxicity. The rate at which the drug enters the systemic circulation influences the peak plasma concentration (Cmax) and the time to reach this peak (Tmax). Following administration for peripheral nerve, caudal, or epidural blocks, peak blood levels of bupivacaine are typically observed within 30 to 45 minutes. fda.govfda.gov Subsequently, the concentration declines to insignificant levels over the next three to six hours. fda.govfda.gov
Factors Influencing Absorption Rate
Several factors modulate the rate of systemic absorption of bupivacaine hydrochloride. These include:
Route of Administration: The vascularity of the administration site plays a significant role in the rate of absorption. wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rw Injection into highly vascular areas leads to faster absorption and higher peak plasma concentrations. medicines.org.uk
Vascularity of the Administration Site: The blood flow at the site of injection directly impacts how quickly the drug is carried away into the systemic circulation. wikipedia.orgdrugbank.com
Patient-Specific Factors: The age of the patient can alter pharmacokinetic parameters. rwandafda.gov.rw For instance, the half-life of bupivacaine is significantly longer in neonates (8.1 hours) compared to adults (2.7 hours). fda.govwikipedia.orgfda.gov The presence of hepatic or renal disease can also significantly alter the pharmacokinetic parameters of local anesthetics. rwandafda.gov.rwfda.gov
Impact of Vasoconstrictors on Absorption
The co-administration of a vasoconstrictor, most commonly epinephrine (B1671497), with this compound has a pronounced effect on its absorption kinetics. fda.govwikipedia.orgnih.gov Epinephrine, typically in a dilute concentration of 1:200,000 (5 mcg/mL), induces local vasoconstriction, thereby reducing blood flow at the site of administration. fda.govrwandafda.gov.rwfda.govpfizermedicalinformation.com This reduction in blood flow slows the rate of systemic absorption, which in turn lowers the peak plasma concentration of bupivacaine. fda.govpfizermedicalinformation.comrwandafda.gov.rw By decreasing the rate of absorption, vasoconstrictors can prolong the duration of the anesthetic block. fda.govpfizermedicalinformation.combaxter.ca
Distribution Profile
Once absorbed into the systemic circulation, this compound is distributed throughout the body tissues. fda.gov The distribution pattern is influenced by the perfusion of various organs and the physicochemical properties of the drug itself.
Compartmental Models of Distribution
Pharmacokinetic studies involving direct intravenous injection of this compound suggest that its distribution can be described by a three-compartment open model. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com
First Compartment: This represents the rapid initial distribution of the drug within the intravascular space. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com
Second Compartment: This phase involves the equilibration of bupivacaine throughout highly perfused organs such as the brain, myocardium, lungs, kidneys, and liver. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com
Third Compartment: This final compartment reflects the equilibration of the drug with tissues that have lower perfusion, including muscle and fat. fda.govpfizermedicalinformation.comnih.govpfizer.com
Tissue Equilibration Dynamics
The distribution of bupivacaine into various tissues is a dynamic process. High concentrations of the drug are initially found in highly perfused organs due to greater blood flow. pfizermedicalinformation.comfda.gov Subsequently, the drug equilibrates with less perfused tissues like muscle and fat. fda.govnih.govpfizer.com The elimination of bupivacaine from these tissue distribution sites is largely dependent on its transport back to the liver via the circulatory system for metabolism. fda.govpfizer.com
Plasma Protein Binding Characteristics
In the systemic circulation, bupivacaine is extensively bound to plasma proteins, with a binding percentage of approximately 95%. wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rwmedicines.org.ukdrugbank.compatsnap.com The primary binding protein is alpha-1-acid glycoprotein (B1211001). medicines.org.ukpatsnap.com Generally, a lower plasma concentration of the drug corresponds to a higher percentage of protein binding. fda.gov
Several factors can influence plasma protein binding, which in turn can affect the amount of free, unbound drug available to exert its pharmacological effects. fda.govrwandafda.gov.rwfda.gov These factors include:
Acidosis: A decrease in blood pH can reduce the extent of plasma protein binding. fda.govrwandafda.gov.rwnih.gov
Systemic Diseases: Conditions that alter the production of plasma proteins can impact binding. fda.govrwandafda.gov.rwfda.gov
Drug Competition: Other drugs may compete for the same protein binding sites, potentially increasing the free fraction of bupivacaine. fda.govrwandafda.gov.rwfda.gov
The degree of plasma protein binding is also a key determinant of placental transfer. Since only the free, unbound fraction of the drug is available to cross the placenta, the high protein binding of bupivacaine (95%) results in a low fetal/maternal ratio. fda.govrwandafda.gov.rw
Interactive Data Table: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Systemic Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | 30-45 minutes (for peripheral, epidural, or caudal block) | fda.govfda.govwikipedia.org |
| Distribution | ||
| Protein Binding | ~95% | wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rwmedicines.org.ukdrugbank.compatsnap.com |
| Primary Binding Protein | Alpha-1-acid glycoprotein | medicines.org.ukpatsnap.com |
| Elimination | ||
| Half-life (Adults) | 2.7 hours | fda.govwikipedia.orgpfizermedicalinformation.comfda.gov |
| Half-life (Neonates) | 8.1 hours | fda.govwikipedia.orgfda.gov |
| Excretion (Unchanged in urine) | 6% | fda.govpfizermedicalinformation.comdrugbank.com |
Elimination Dynamics
The final stage of bupivacaine's journey in the body is its elimination, which primarily occurs through the kidneys. fda.govpfizer.combaxterpi.compfizermedicalinformation.com
The kidneys are the main excretory organ for bupivacaine and its metabolites. fda.govpfizer.combaxterpi.compfizermedicalinformation.comhres.ca After hepatic metabolism and conjugation, the water-soluble metabolites are transported to the kidneys for excretion in the urine. pfizer.comhres.ca Only a small fraction of bupivacaine, approximately 6%, is excreted unchanged in the urine. fda.govpfizer.compfizermedicalinformation.comdrugbank.comwikipedia.orgpfizermedicalinformation.com The rate of urinary excretion is influenced by factors such as urinary perfusion and urinary pH. fda.govpfizer.combaxterpi.compfizermedicalinformation.com
Half-Life Dynamics
The elimination half-life of this compound, a critical parameter in its pharmacokinetic profile, varies significantly depending on the route of administration, the patient's age, and the specific formulation used. The half-life reflects the time required for the concentration of the drug in the body to be reduced by half and is a key determinant of the duration of its clinical effect and potential for accumulation.
After intravenous administration in adults, this compound has a terminal half-life of approximately 2.7 hours. fda.gov.phmedicines.org.ukpfizermedicalinformation.comfda.gov Other sources report a range of 1.5 to 5.5 hours service.gov.uknih.gov or more specifically, 1.2 to 4.6 hours. hres.cabaxter.ca One study cited a half-life of 3.5 ± 2 hours in the adult population. rwandafda.gov.rw This relatively short half-life following direct entry into the systemic circulation is primarily governed by the efficiency of hepatic metabolism. fda.gov.phmedicines.org.uk
The route of administration significantly influences the apparent half-life of this compound due to differences in absorption rates. When administered epidurally, bupivacaine exhibits a biphasic absorption pattern, with two distinct half-lives of approximately 7 minutes for the initial rapid phase and 6 hours for the subsequent slower phase. medicines.org.uk The slow absorption from the epidural space becomes the rate-limiting step in the drug's elimination, which results in a longer apparent half-life compared to intravenous administration. medicines.org.uk
A similar phenomenon is observed with intrathecal administration into the subarachnoid space, where absorption is also biphasic, with half-lives for the two phases being approximately 50 and 408 minutes. fda.gov.ph The slow absorption phase is the rate-determining factor for elimination, explaining why the apparent half-life is longer after intrathecal injection than after intravenous administration. fda.gov.ph
Patient age is a major factor influencing the half-life of this compound. Neonates exhibit a significantly prolonged elimination half-life of 8.1 hours. fda.govnih.govrwandafda.gov.rwdrugbank.combaxterpi.comfda.gov Other studies have reported ranges of 2 to 7 hours in neonates and children service.gov.uk and 6 to 22 hours in infants. hres.cabaxter.ca This difference is attributed to the immature hepatic enzyme systems responsible for metabolizing the drug in this population. In contrast, the pharmacokinetics of bupivacaine in children between the ages of 1 and 7 years are considered to be similar to those in adults. medicines.org.ukhres.cabaxter.ca The half-life is also known to be prolonged in elderly patients, who may exhibit decreased total plasma clearance of the drug. hres.cabaxter.cabaxterpi.com
Recent research has also explored novel formulations that extend the half-life of bupivacaine for prolonged analgesia. For instance, when combined with meloxicam (B1676189) for postsurgical pain management, bupivacaine has a median half-life of 15 to 17 hours. drugbank.com In veterinary medicine, a novel long-acting sucrose (B13894) acetate (B1210297) isobutyrate formulation for cornual nerve block in calves demonstrated an elimination half-life of 32.79 ± 11.00 hours. frontiersin.org
The following table summarizes the half-life of this compound across different conditions and populations based on research findings.
| Population/Condition | Route of Administration | Half-Life | Notes |
| Adults | Intravenous | 2.7 hours fda.gov.phmedicines.org.ukpfizermedicalinformation.comfda.govfda.gov | Range also reported as 1.5-5.5 hours service.gov.uknih.gov, 1.2-4.6 hours hres.cabaxter.ca, and 3.5 ± 2 hours rwandafda.gov.rw |
| Adults | Epidural | ~7 minutes and 6 hours (biphasic) medicines.org.uk | Slow absorption is the rate-limiting step in elimination. medicines.org.uk |
| Adults | Intrathecal | ~50 minutes and 408 minutes (biphasic) fda.gov.ph | Slow absorption is the rate-determining factor in elimination. fda.gov.ph |
| Neonates | Not Specified | 8.1 hours fda.govnih.govrwandafda.gov.rwdrugbank.combaxterpi.comfda.gov | Other reported ranges are 2-7 hours service.gov.uk and 6-22 hours in infants. hres.cabaxter.ca |
| Children (1-7 years) | Not Specified | Similar to adults medicines.org.ukhres.cabaxter.ca | |
| Elderly | Not Specified | Prolonged hres.cabaxter.cabaxterpi.com | |
| Adults (with Meloxicam) | Postsurgical Analgesia | 15-17 hours drugbank.com | |
| Calves | Cornual Nerve Block | 32.79 ± 11.00 hours frontiersin.org | Novel long-acting formulation. |
Advanced Research on Bupivacaine Hydrochloride Induced Systemic and Localized Biotoxicity
Neurotoxicity Mechanisms
Bupivacaine (B1668057) hydrochloride, a widely utilized local anesthetic, has been the subject of extensive research regarding its potential for neurotoxicity. nih.govdergipark.org.tr The mechanisms underlying this toxicity are complex, involving a cascade of cellular events that can lead to neuronal injury and death. hku.hkscielo.br Investigations have revealed that bupivacaine can trigger these detrimental effects through various pathways, including the disruption of fundamental cellular processes. hku.hkaging-us.com
Neuronal Cell Death Pathways
Exposure of neurons to bupivacaine hydrochloride can initiate distinct pathways of cell death, primarily apoptosis and necrosis. scispace.comscielo.brplos.org The concentration and duration of exposure are critical factors that often determine which of these cell death mechanisms predominates. nih.gov
Apoptosis, or programmed cell death, is a significant mechanism of bupivacaine-induced neurotoxicity. dergipark.org.trscielo.br This process is characterized by a series of specific molecular events, including the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. scielo.brresearchgate.net Studies have shown that bupivacaine treatment can lead to the activation of caspase-3, a key executioner caspase. scielo.brresearchgate.netplos.org For instance, in SH-SY5Y neuroblastoma cells, 1 mM bupivacaine treatment for 24 hours resulted in a significant increase in apoptosis, with the apoptosis rate reaching 41.6±2.3%. plos.org This was accompanied by the activation of caspase-3. plos.org
The induction of apoptosis by bupivacaine is also linked to the intrinsic mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.gov Research has demonstrated that bupivacaine can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former and thereby promoting apoptosis. nih.gov Furthermore, intrathecal application of 3% bupivacaine in rats has been shown to significantly increase the percentage of apoptotic neurons in the spinal cord. nih.gov
Table 1: Research Findings on Bupivacaine-Induced Apoptosis
| Cell/Animal Model | Bupivacaine Concentration | Key Findings | Reference |
| SH-SY5Y cells | 1 mM | Increased apoptosis rate to 41.6±2.3% after 24h, activation of caspase-3. | plos.org |
| Rat Spinal Cord | 3% (intrathecal) | Significantly increased percentage of apoptotic neurons. | nih.gov |
| Hippocampal neuronal HT22 cells | 900 µM | Resulted in 59.8% apoptosis after 24h. | spandidos-publications.com |
| Rat Spinal Cord Neurons | 1% (intrathecal) | Increased levels of apoptosis and caspase-3. | scielo.br |
While apoptosis is a prominent feature, particularly at lower concentrations or during prolonged exposure, higher concentrations of bupivacaine can lead to necrosis. scispace.complos.org Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response. Studies have shown that as the concentration of bupivacaine increases, the mode of cell death can shift from apoptosis to necrosis. scispace.com This suggests a dose-dependent continuum where lower concentrations initiate a controlled apoptotic process, while higher, more toxic concentrations overwhelm the cell's capacity for programmed cell death, resulting in necrotic demise.
Apoptosis Induction
Intracellular Calcium Dysregulation
A critical event in bupivacaine-induced neurotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis. nih.govnih.gov Bupivacaine can cause an overload of intracellular Ca2+, a condition that triggers a variety of downstream neurotoxic effects. plos.orgbioline.org.br This increase in cytosolic Ca2+ can result from both influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum. jvsmedicscorner.com
Research has specifically implicated T-type calcium channels in this process. plos.orgnih.gov These channels, which are low voltage-activated, can be modulated by bupivacaine. bioline.org.br Studies using SH-SY5Y cells have shown that 1 mM bupivacaine treatment leads to a sharp increase in intracellular Ca2+ concentration. plos.org The involvement of T-type calcium channels is supported by findings that antagonists of these channels can reduce bupivacaine-induced cell death. plos.orgnih.gov For example, pretreatment with NNC 55-0396 dihydrochloride, a T-type calcium channel antagonist, was found to inhibit the rise in intracellular Ca2+ and prevent apoptosis induced by bupivacaine. plos.org
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production
Mitochondria are central to the neurotoxic effects of this compound. hku.hkaging-us.com The compound is known to impair mitochondrial function, leading to a cascade of detrimental events. hku.hknih.gov Bupivacaine can inhibit the mitochondrial respiratory chain, specifically complexes I and III, which disrupts oxidative phosphorylation and reduces ATP production. hku.hknih.gov
This mitochondrial dysfunction is a major source of reactive oxygen species (ROS) overproduction. aging-us.comnih.gov ROS, such as superoxide (B77818) anions, are highly reactive molecules that can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA. nih.govaging-us.com The accumulation of ROS creates a state of oxidative stress, which is a crucial factor in bupivacaine-induced neurotoxicity. aging-us.com Studies have shown that bupivacaine treatment leads to the over-production of mitochondrial ROS (mtROS). aging-us.com This increase in oxidative stress can, in turn, activate cell death pathways. hku.hkaging-us.com For instance, the mtROS-JNK signaling pathway has been identified as a key player in bupivacaine-induced oxidative stress and subsequent neuronal injury. aging-us.com
Table 2: Effects of Bupivacaine on Mitochondrial Function and ROS Production
| Parameter | Effect of Bupivacaine | Consequence | Reference |
| Mitochondrial Respiratory Chain | Inhibition of Complexes I and III | Decreased ATP production, uncoupling of oxidative phosphorylation | hku.hknih.gov |
| ROS Production | Over-production of mitochondrial ROS (mtROS) | Oxidative stress, cellular damage | aging-us.comnih.gov |
| Signaling Pathways | Activation of JNK signaling | Upregulation of SOD2 transcription (compensatory), neuronal injury | aging-us.com |
| CaMK2α-MCU Signaling | Activation | Mitochondrial oxidative stress and apoptosis | hku.hkbohrium.com |
Impact on Neurite Degeneration
In addition to causing cell death, this compound can also have a detrimental impact on the structural integrity of neurons, specifically by inducing neurite degeneration. nih.govresearchgate.net Neurites, which include both axons and dendrites, are essential for neuronal communication. Research has shown that exposure to bupivacaine can lead to growth cone collapse and the degeneration of neurites. nih.gov
In vitro studies using isolated dorsal root ganglion neurons have demonstrated that bupivacaine produces these morphological changes in a dose-dependent manner. nih.gov For instance, bupivacaine was found to have an IC50 value of approximately 10^-2.6 M for growth cone collapse after a 15-minute exposure. nih.gov While some of these effects showed reversibility after the removal of the drug, it highlights the potential for bupivacaine to disrupt neuronal connectivity. nih.gov Other studies have also confirmed that bupivacaine can induce neural apoptosis and neurite degeneration in dorsal root ganglion neurons. researchgate.net
Cardiotoxicity Mechanisms
The cardiotoxic effects of bupivacaine are a result of its complex interactions with various cellular components within the heart. These interactions can lead to severe electrical and mechanical dysfunction. nih.gov Of the amide local anesthetics, bupivacaine is considered the most cardiotoxic, particularly when plasma concentrations rise rapidly. nih.gov
Voltage-Gated Sodium Channel Dysregulation in Cardiomyocytes
A primary mechanism of bupivacaine-induced cardiotoxicity is its potent blockade of voltage-gated sodium channels (VGSCs) in cardiomyocytes. nih.govwikipedia.org Bupivacaine binds to the intracellular portion of these channels, preventing the influx of sodium ions and thereby inhibiting the depolarization necessary for the generation and conduction of cardiac action potentials. wikipedia.org This blockade is both voltage- and concentration-dependent. nih.gov
The Nav1.5 isoform is the predominant VGSC in cardiac myocytes, and its dysfunction is a key factor in bupivacaine-triggered arrhythmias. nih.govimrpress.com Bupivacaine exhibits a high affinity for both the activated (open) and inactivated states of the cardiac sodium channel, leading to a "use-dependent" block, where the inhibitory effect is more pronounced at higher heart rates. ahajournals.org The drug's slow dissociation from the sodium channel contributes to a prolonged depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, which can precipitate ventricular arrhythmias. ahajournals.orgnih.gov This potent and prolonged sodium channel blockade is a critical factor distinguishing bupivacaine's cardiotoxicity from other local anesthetics. ahajournals.org
Interactive Table: Bupivacaine's Effect on Cardiac Sodium Channels
| Parameter | Observation | Implication |
|---|---|---|
| Channel State Affinity | High affinity for activated and inactivated states. ahajournals.org | Leads to use-dependent block, more pronounced at faster heart rates. |
| Dissociation Rate | Slow dissociation from the channel. nih.gov | Prolonged depression of cardiac action potential. |
| Nav1.5 Isoform | Primary target in cardiomyocytes. nih.govimrpress.com | Dysfunction can trigger arrhythmias. nih.gov |
| Vmax | Depression of the maximum upstroke velocity. ahajournals.org | Contributes to arrhythmogenesis. |
Calcium and Potassium Channel Activity Alterations in Cardiac Tissue
Bupivacaine's cardiotoxicity is not limited to sodium channels; it also significantly affects calcium and potassium channels in cardiac tissue. nih.govtandfonline.com The drug inhibits L-type calcium channels, which are crucial for the inward calcium current that triggers calcium release from the sarcoplasmic reticulum and initiates excitation-contraction coupling. nih.gov This inhibition is concentration-dependent and contributes to the negative inotropic (depressed contractility) effects of bupivacaine. nih.govbmj.com
Research has shown that bupivacaine can inhibit the mRNA and protein expression of the CaV1.3 subunit of L-type calcium channels. nih.gov Furthermore, bupivacaine has been found to block various potassium channels, including ATP-dependent potassium (KATP) channels and small-conductance calcium-activated potassium type 2 (SK2) channels. medcraveonline.comnih.gov Blockade of these channels can alter the repolarization phase of the cardiac action potential, potentially leading to arrhythmias. tandfonline.com The sensitivity of myocardial calcium channels to bupivacaine is comparable to that of sodium channels, highlighting the multi-channel blocking nature of its cardiotoxicity. tandfonline.com
Mitochondrial Metabolism Inhibition in Myocardium
Bupivacaine exerts a significant inhibitory effect on mitochondrial metabolism within the myocardium, contributing to its cardiotoxic profile. medcraveonline.com The drug has been shown to interfere with mitochondrial energy production through several mechanisms. It can act as an uncoupler of oxidative phosphorylation, separating oxygen consumption from ATP synthesis, and directly inhibit Complex I of the mitochondrial respiratory chain. nih.govnih.gov This leads to a decrease in cellular ATP levels, which is critical for normal cardiac function. tandfonline.com
Furthermore, bupivacaine inhibits the transport of long-chain fatty acids into the mitochondria by blocking the carnitine-acylcarnitine translocase. nih.govresearchgate.net Since fatty acids are the primary energy source for the heart, this impairment of fatty acid oxidation further compromises myocardial energy supply. medcraveonline.comtandfonline.com This inhibition of mitochondrial respiration and energy metabolism can lead to a negative inotropic effect and is a key component of bupivacaine-induced cardiac depression. medcraveonline.complos.org Studies have also indicated that bupivacaine can induce reversible mitochondrial swelling. medcraveonline.com
Interactive Table: Bupivacaine's Impact on Myocardial Mitochondrial Function
| Mitochondrial Process | Effect of Bupivacaine | Consequence |
|---|---|---|
| Oxidative Phosphorylation | Uncoupling of oxygen consumption from ATP synthesis. nih.govnih.gov | Reduced cellular ATP production. |
| Respiratory Chain | Direct inhibition of Complex I. nih.govtandfonline.com | Impaired mitochondrial respiration. |
| Fatty Acid Transport | Inhibition of carnitine-acylcarnitine translocase. nih.govresearchgate.net | Decreased fatty acid oxidation and energy supply. |
| Mitochondrial Structure | Induces reversible mitochondrial swelling. medcraveonline.com | Contributes to reduced myocardial function. |
Impact on Cardiac Conduction and Contractility
The culmination of bupivacaine's effects on ion channels and mitochondrial metabolism is a profound depression of both cardiac conduction and contractility. ahajournals.orgbmj.com The blockade of sodium channels slows the propagation of the electrical impulse through the heart, leading to a widening of the PR and QRS intervals on an electrocardiogram (ECG). ahajournals.orgplos.org This slowed conduction can create the substrate for re-entrant arrhythmias, including ventricular tachycardia and fibrillation. ahajournals.orgtandfonline.com
Simultaneously, the inhibition of calcium channels and the impairment of mitochondrial energy production lead to a negative inotropic effect, or a decrease in myocardial contractility. bmj.comnih.gov This reduction in the force of contraction can lead to a decrease in cardiac output and blood pressure. ahajournals.orgdrugbank.com In isolated heart preparations, bupivacaine has been shown to produce a concentration-related depression of intra-atrial, A-V nodal, and intraventricular conduction, as well as myocardial contractility. bmj.comnih.gov
Role of Sympathetic Nervous System Activation
Bupivacaine-induced cardiotoxicity is not solely a result of its direct effects on the heart; the central nervous system (CNS) and the sympathetic nervous system also play a significant role. medcraveonline.com Intravenous administration of bupivacaine can lead to hyperactivity of the sympathetic nervous system, resulting in a significant increase in plasma epinephrine (B1671497) concentrations. medcraveonline.com This sympathetic activation can exacerbate cardiotoxicity. tandfonline.commedcraveonline.com
Studies have shown that intracerebroventricular administration of bupivacaine can induce ventricular arrhythmias, suggesting a central mechanism of action. medcraveonline.com This is thought to be due to the blockade of GABA-ergic neurons, which tonically inhibit sympathetic outflow. medcraveonline.com The initial phase of bupivacaine toxicity can manifest as CNS excitation with sympathetic activation, leading to tachycardia and hypertension, which can mask the direct myocardial depressant effects. researchgate.net However, as plasma concentrations increase, this is followed by profound cardiac depression. researchgate.net
Adrenergic Receptor Interactions
Bupivacaine can directly interact with adrenergic receptors, further complicating its cardiotoxic profile. nih.gov Research indicates that bupivacaine can bind to beta-adrenergic receptors and inhibit epinephrine-stimulated cyclic AMP (cAMP) formation. nih.gov This interaction can contribute to the refractoriness of bupivacaine-induced cardiac toxicity to standard resuscitation measures that often rely on adrenergic agonists like epinephrine. nih.gov
Furthermore, while adrenergic stimulation would typically increase cardiac contractility, in the setting of bupivacaine toxicity, it can have detrimental effects. medcraveonline.complos.org Adrenergic activation increases myocardial oxygen demand and can worsen calcium overload and the production of reactive oxygen species (ROS), thereby aggravating contractile dysfunction. medcraveonline.com Animal studies have shown that the administration of epinephrine or isoprenaline during bupivacaine intoxication can lead to a further reduction in left ventricular systolic pressure and an increase in cardiotoxicity. plos.org This suggests that the interaction between bupivacaine and the adrenergic system is a critical factor in the severity of its cardiotoxic effects. medcraveonline.complos.org
Musculoskeletal Tissue Toxicity
The application of this compound in clinical settings has prompted extensive research into its potential toxic effects on musculoskeletal tissues. These investigations have primarily focused on its impact on cartilage and muscle cells, revealing complex mechanisms of biotoxicity.
Chondrotoxicity Mechanisms
This compound has been shown to induce chondrotoxicity, or damage to cartilage cells, through a variety of mechanisms that are dependent on both the concentration of the drug and the duration of exposure. mdpi.comresearchgate.net
Research has consistently demonstrated that this compound can lead to a significant reduction in the viability of chondrocytes, the cells responsible for maintaining cartilage health. mdpi.comresearchgate.net This effect is both dose- and time-dependent. mdpi.comnih.gov For instance, in vitro studies on human and bovine articular chondrocytes have shown that exposure to a 0.5% bupivacaine solution for as little as 30 minutes can result in over 95% cell death. nih.gov Lower concentrations, such as 0.25%, also lead to a time-dependent decrease in chondrocyte viability, with longer exposure times causing greater cytotoxicity. nih.gov The process of cell death induced by bupivacaine involves both necrosis and apoptosis. researchgate.netmdpi.com Studies have shown that immediate cell death is often due to necrosis, which is then followed by apoptosis, a programmed form of cell death. researchgate.net This apoptotic process can continue even after the bupivacaine has been removed from the cellular environment. nih.gov
The cytotoxic effects of bupivacaine on chondrocytes are mediated through several pathways, including the induction of oxidative stress, mitochondrial dysfunction, and autophagy. mdpi.comresearchgate.net Bupivacaine has been found to trigger the generation of reactive oxygen species, leading to depolarization of the mitochondrial membrane and subsequent cell death. mdpi.comresearchgate.net
Table 1: Effect of this compound on Chondrocyte Viability
| Concentration | Exposure Time | Cell Type | Viability Reduction | Study Finding |
| 0.5% | 30 minutes | Human Articular Chondrocytes | >95% cell death | nih.gov |
| 0.25% | Time-dependent | Human and Bovine Chondrocytes | Significant reduction | nih.gov |
| 0.125% | Up to 60 minutes | Human and Bovine Chondrocytes | No significant difference from control | nih.gov |
| 0.5% | 1 hour | Human Articular Chondrocytes | Reduced to 78% ± 9% | researchgate.net |
| 0.5% | 24 hours | Human Articular Chondrocytes | Reduced to 16% ± 10% | researchgate.net |
Beyond directly causing cell death, this compound also interferes with the primary function of chondrocytes, which is to produce and maintain the extracellular matrix (ECM) of cartilage. The ECM is crucial for the structural integrity and function of articular cartilage.
Studies have shown that clinically relevant concentrations of bupivacaine can significantly inhibit the synthesis of key ECM components, namely proteoglycans and collagen. nih.gov In an organ model system of intervertebral discs, exposure to 0.5% bupivacaine resulted in a threefold decrease in proteoglycan synthesis and a fourfold decrease in collagen synthesis. nih.gov This inhibition of matrix protein synthesis compromises the ability of the cartilage to repair and maintain itself, potentially leading to long-term degenerative changes. nih.gov
The combined effects of reduced chondrocyte viability and inhibited extracellular matrix synthesis lead to a significant perturbation of articular cartilage homeostasis. Homeostasis in this context refers to the dynamic balance between the synthesis of new cartilage components and the degradation of old or damaged ones.
Bupivacaine-induced chondrotoxicity disrupts this delicate balance, tipping it towards a catabolic (breakdown) state. The loss of functional chondrocytes and the decreased production of essential matrix proteins can result in a net loss of cartilage tissue over time. nih.gov This process of cartilage breakdown is known as chondrolysis. researchgate.net The disruption of homeostasis can be further exacerbated by the inflammatory responses that may be triggered by the necrotic and apoptotic chondrocytes.
Extracellular Matrix Synthesis Inhibition
Myotoxicity Mechanisms
This compound is also known to be the most myotoxic among the commonly used local anesthetics. core.ac.ukresearchgate.net Its effects on muscle tissue are a significant area of research, particularly concerning the mechanisms of muscle cell damage.
Bupivacaine induces myotoxicity, or muscle cell damage, in a dose- and time-dependent manner. researchgate.netnih.gov The mechanisms underlying this toxicity are multifaceted and involve the disruption of intracellular calcium homeostasis and cellular energy balance. core.ac.ukdovepress.com Bupivacaine has been shown to trigger the release of calcium from the sarcoplasmic reticulum while simultaneously inhibiting its reuptake, leading to elevated intracellular calcium levels. dovepress.com This calcium overload can activate various degenerative pathways within the muscle cell.
Furthermore, bupivacaine can impair mitochondrial function, which is critical for cellular energy production. core.ac.uk The resulting energy deficit can contribute to myocyte necrosis and apoptosis. researchgate.netnih.gov In vitro studies have demonstrated that clinically used concentrations of bupivacaine can lead to 60-100% myocyte toxicity. nih.gov While muscle tissue has a capacity for regeneration, high concentrations or prolonged exposure to bupivacaine can lead to incomplete recovery and the formation of scar tissue. dovepress.com
Histopathological Changes in Muscle Tissue
This compound is known to induce myotoxicity, characterized by a series of histopathological changes in muscle tissue. portlandpress.comresearchgate.net These alterations include a range of abnormal histological patterns, such as the hypercontraction of fiber bundles and myofibrils within minutes of exposure. researchgate.net Studies in animal models have demonstrated that bupivacaine injection leads to a process of muscle fiber degeneration and subsequent regeneration. nih.gov This process is evident as early as five days post-injection, with the degenerative phase being predominant at two and three weeks. nih.gov The myotoxic effects appear to be reversible, with muscle regeneration occurring over a period of several weeks. researchgate.net
Research indicates that bupivacaine's myotoxicity is dose-dependent. researchgate.net For instance, in rabbit extraocular muscles, a 0.75% bupivacaine solution caused extensive myonecrosis and degeneration, followed by regeneration and, in some cases, scar formation. researchgate.net In contrast, lower concentrations resulted in significantly less muscle fiber degeneration, with no visible scar formation at a one-month follow-up. researchgate.net The underlying mechanism of myotoxicity is thought to involve the alteration of intracellular calcium regulation and mitochondrial function. portlandpress.com
Effects on Intervertebral Disc Cells
In vitro studies have consistently demonstrated the cytotoxic effects of this compound on intervertebral disc (IVD) cells. researchgate.net This toxicity is both concentration- and time-dependent, leading to decreased cell viability through necrosis and apoptosis. researchgate.netnih.gov Both annulus fibrosus (AF) and nucleus pulposus (NP) cells are susceptible to these effects. nih.gov Research has shown that exposure to bupivacaine can significantly decrease matrix protein synthesis by IVD cells, which is crucial for maintaining the integrity of the disc. nih.govdovepress.com
Studies comparing the effects on different cell types have found that IVD cells may be more sensitive to bupivacaine than articular chondrocytes. nih.gov The primary mode of cell death observed in human NP cells exposed to bupivacaine is necrosis rather than apoptosis. nih.gov While in vitro findings are robust, their direct clinical translation remains an area of ongoing investigation. Some in vivo studies in animal models have shown increased apoptosis after bupivacaine injection into the IVD, but long-term studies have not always found significant differences in disc degeneration compared to controls. researchgate.net
Osteogenesis and Wound Healing Perturbation
Research suggests that this compound can interfere with the processes of osteogenesis and wound healing. In vitro studies have shown that bupivacaine can induce a concentration-dependent decrease in the proliferation of mesenchymal stem cells, which are critical for bone formation. nih.gov This can lead to delayed osteogenesis. researchgate.netnih.gov
Similarly, bupivacaine has been observed to perturb wound healing processes. In vitro models have demonstrated that exposure to bupivacaine can delay the migration of mesenchymal stem cells and the repopulation of wound defects. nih.gov However, the translation of these in vitro findings to clinical practice is not always straightforward. Some clinical studies have reported no significant differences in wound healing or scar formation when bupivacaine is used. nih.gov
Immunological and Inflammatory Responses
This compound can elicit a range of immunological and inflammatory responses. These can vary from localized reactions to systemic effects.
Allergic and Hypersensitivity Reactions
True allergic reactions to bupivacaine, an amide-type local anesthetic, are considered rare. fda.govnih.gov When they do occur, they can manifest as cutaneous lesions like urticaria (hives), itching, rash, and edema (swelling), particularly of the face, tongue, or throat. fda.govpatsnap.com Severe reactions may involve difficulty breathing and severe dizziness. patsnap.com It is important to distinguish true hypersensitivity from other adverse reactions. fda.gov Skin testing for sensitivity is of questionable value in confirming an allergy. fda.gov Some reactions may be due to preservatives, such as methylparaben, included in the anesthetic solution rather than the bupivacaine molecule itself. nih.gov
Local Anesthetic Systemic Toxicity (LAST) Associated Reactions
Local Anesthetic Systemic Toxicity (LAST) is a serious, albeit rare, complication arising from excessive plasma levels of bupivacaine, often due to inadvertent intravascular injection or rapid absorption. fda.govnysora.com LAST primarily affects the central nervous system (CNS) and the cardiovascular system. fda.govnih.gov
Initial CNS symptoms can include agitation, confusion, dizziness, drowsiness, tinnitus (ringing in the ears), perioral numbness, and a metallic taste. nysora.comnih.gov These can progress to more severe manifestations such as seizures, coma, and respiratory arrest. nih.govnih.gov Cardiovascular effects may initially present as hypertension and tachycardia, followed by bradycardia, hypotension, and potentially life-threatening arrhythmias and asystole. nysora.com Bupivacaine is noted for being more cardiotoxic than other local anesthetics, with a higher risk of severe cardiac events. nih.govnih.govmedscape.com
Table 1: Manifestations of Local Anesthetic Systemic Toxicity (LAST)
| System | Signs and Symptoms |
|---|---|
| Central Nervous System (CNS) | Agitation, confusion, dizziness, drowsiness, dysphoria, tinnitus, perioral numbness, metallic taste, dysarthria, seizures, coma, respiratory arrest. nysora.comnih.gov |
| Cardiovascular System | Initial hypertension and tachycardia, followed by bradycardia, hypotension, conduction disturbances, ventricular arrhythmias, asystole. nysora.comnih.gov |
This table is for informational purposes only and is not a substitute for professional medical advice.
Modulation of Inflammatory Cytokine Secretion
Bupivacaine has been shown to modulate the secretion of inflammatory cytokines. nih.govplos.org Studies have demonstrated that bupivacaine can inhibit the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govplos.org This anti-inflammatory effect has been observed in various experimental models. For example, in a rat model of inflammatory pain, bupivacaine treatment significantly decreased the elevated mRNA expression levels of these cytokines. nih.gov
Research also suggests that bupivacaine can regulate the systemic inflammatory response. In studies using a carrageenan-induced inflammation model in mice, bupivacaine was found to prevent the increased production of TNF-α and IL-1β by leukocytes. nih.gov The precise mechanisms underlying bupivacaine's modulation of cytokine secretion are still being elucidated but may involve pathways like the NF-κB signaling pathway. nih.gov
Table 2: Effects of Bupivacaine on Inflammatory Cytokines
| Cytokine | Effect of Bupivacaine |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production/expression. nih.govplos.orgnih.gov |
| Interleukin-1β (IL-1β) | Inhibition of production/expression. nih.govnih.gov |
| Interleukin-6 (IL-6) | Inhibition of production/expression. nih.gov |
| Interleukin-10 (IL-10) | Not significantly involved in the anti-inflammatory response in some models. nih.gov |
This table summarizes general findings from experimental studies and may not be representative of all clinical scenarios.
Spinal Microglia and Astrocyte Activation Suppression
Subsequent to spinal cord injury or in the presence of inflammatory and neuropathic pain, resident glial cells—microglia and astrocytes—become activated. nih.govfrontiersin.org This activation is a key component of central sensitization and neuroinflammation, characterized by cellular proliferation, morphological changes, and the release of various signaling molecules, including pro-inflammatory cytokines. nih.govfrontiersin.orgnih.gov Advanced research has revealed that this compound can exert a suppressive effect on this glial activation cascade, representing a significant mechanism in its therapeutic action beyond ion channel blockade. nih.govnih.gov
Studies have demonstrated that bupivacaine administration can significantly decrease the activation of both microglia and astrocytes in the spinal cord. nih.govnih.gov In rat models of inflammatory pain, treatment with bupivacaine led to a marked reduction in the expression of specific glial activation markers. nih.gov Similarly, in models of neuropathic pain following nerve injury, bupivacaine significantly inhibited microglial proliferation and activation in the spinal cord. nih.govnih.gov
The mechanisms underlying this suppression are multifaceted and involve key inflammatory signaling pathways. Bupivacaine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial transcription factor for inflammatory gene expression. nih.govnih.gov By increasing the expression of the inhibitory protein IκB and decreasing NF-κB expression, bupivacaine effectively dampens a primary driver of glial activation and subsequent pro-inflammatory responses. nih.govnih.gov Furthermore, bupivacaine markedly inhibits the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) in the spinal dorsal horn, a critical step in the activation of microglia. nih.govnih.gov
This inhibitory action extends to the production of key pro-inflammatory cytokines, which are hallmarks of glial activation. Research has confirmed that bupivacaine significantly inhibits the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord. nih.govnih.govplos.org The suppression of these cytokines is a direct consequence of inhibiting the upstream glial activation pathways. nih.gov In some experimental models, bupivacaine has also been shown to promote the polarization of microglia towards an anti-inflammatory M2 phenotype, further contributing to the resolution of neuroinflammation. mdpi.com
The table below summarizes key research findings on the suppression of spinal glial cell activation markers by this compound in preclinical models.
| Experimental Model | Glial Cell Type | Marker Suppressed | Pathway Implicated | Finding | Citation |
| Inflammatory Pain (CFA) | Microglia | OX42 (CD11b) | NF-κB | Significant decrease in expression levels following bupivacaine treatment. | nih.govnih.gov |
| Inflammatory Pain (CFA) | Astrocytes | GFAP | NF-κB | Significant decrease in expression levels following bupivacaine treatment. | nih.govnih.gov |
| Neuropathic Pain (SNI) | Microglia | p-p38 MAPK | p38 MAPK | Marked inhibition of p38 activation and a decrease in the number of p-p38-positive cells. | nih.govnih.gov |
| Neuropathic Pain (SNI) | Microglia | BrdU (proliferation) | p38 MAPK | Significantly inhibited microglial proliferation in the spinal cord. | nih.govnih.gov |
| Inflammatory Pain (CFA) | Mixed Glia | TNF-α, IL-1β, IL-6 | NF-κB | Significantly inhibited the mRNA expression levels of these pro-inflammatory cytokines. | nih.govnih.gov |
| Neuropathic Pain (CCI) | Microglia | M1 Polarization (CD68) | HMGB1/TLR4/NF-κB | Attenuated M1 polarization and promoted M2 (anti-inflammatory) polarization. | mdpi.com |
CFA: Complete Freund's Adjuvant; SNI: Spared Nerve Injury; CCI: Chronic Constriction Injury; GFAP: Glial Fibrillary Acidic Protein; p-p38 MAPK: phosphorylated-p38 Mitogen-Activated Protein Kinase; NF-κB: Nuclear Factor-kappa B; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1β; IL-6: Interleukin-6; HMGB1: High Mobility Group Box 1; TLR4: Toll-Like Receptor 4.
Investigational Drug Interactions and Pharmacogenomic Considerations with Bupivacaine Hydrochloride
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions can significantly alter the plasma concentration of bupivacaine (B1668057), potentially leading to toxicity or reduced efficacy.
Metabolism Inhibition by Co-Administered Agents
Bupivacaine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme. drugbank.comnih.gov Co-administration of drugs that inhibit this enzyme can lead to decreased metabolism of bupivacaine and consequently, elevated plasma levels and an increased risk of toxicity.
Several drugs are known to inhibit CYP3A4 and may interact with bupivacaine. For instance, the antifungal medication itraconazole (B105839) and the antibiotic erythromycin (B1671065) are known inhibitors. drugs.com Studies have shown that potent CYP3A4 inhibitors can significantly increase the systemic exposure to other drugs metabolized by this pathway. drugs.com While specific studies on the interaction between grapefruit juice and bupivacaine are lacking, grapefruit juice is a known inhibitor of CYP3A4 and could potentially increase bupivacaine plasma concentrations. drugs.com
Conversely, drugs that induce CYP3A4 activity could potentially increase the metabolism of bupivacaine, leading to lower plasma concentrations and potentially reduced anesthetic efficacy.
Table 1: Examples of Drugs Interacting with Bupivacaine Metabolism
| Interacting Agent | Mechanism of Interaction | Potential Clinical Effect on Bupivacaine |
|---|---|---|
| Itraconazole | Inhibition of CYP3A4 | Increased plasma concentration and risk of toxicity |
| Erythromycin | Inhibition of CYP3A4 | Increased plasma concentration and risk of toxicity |
Effects on Plasma Protein Binding
Bupivacaine is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and to a lesser extent, albumin. researchgate.netnih.gov Approximately 95% of bupivacaine in the blood is protein-bound. drugbank.com Only the unbound, or free, fraction of the drug is pharmacologically active and available to exert its anesthetic effect and potentially cause toxicity.
Competition for binding sites on plasma proteins by other drugs can displace bupivacaine, increasing its free concentration. For example, when administered with mepivacaine (B158355), another amide local anesthetic, bupivacaine can displace mepivacaine from its binding sites on AAG, leading to a higher free concentration of mepivacaine and an increased risk of toxicity. researchgate.net
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when one drug alters the physiological or clinical effect of another.
Additive or Synergistic Effects with Other Agents
The toxic effects of local anesthetics are additive. fda.govpfizermedicalinformation.com Therefore, the concurrent use of bupivacaine with other local anesthetics should be approached with caution, as it can increase the risk of systemic toxicity. pfizermedicalinformation.commedscape.com
Furthermore, a synergistic interaction has been observed between intrathecally administered fentanyl and bupivacaine for labor analgesia. nih.gov This combination produces a greater analgesic effect than the sum of their individual effects, allowing for lower doses of each drug and potentially reducing the risk of side effects. nih.gov
The co-administration of bupivacaine with drugs that can cause methemoglobinemia, such as nitrates/nitrites, certain antibiotics, and antineoplastic agents, may increase the risk of developing this condition. pfizermedicalinformation.commedscape.com
Antagonistic Interactions
In some specific contexts, antagonistic interactions with bupivacaine have been observed. For example, in veterinary medicine, in vitro studies have shown that combinations of bupivacaine with certain aminoglycoside antibiotics, like amikacin (B45834) and gentamicin, can result in antagonism, where the local anesthetic decreases the antibiotic's activity. avma.org
Influence of Physiological and Pathophysiological States
The pharmacokinetic and pharmacodynamic properties of bupivacaine can be altered by various physiological and pathophysiological conditions.
Patients with hepatic disease, particularly severe disease, may have a reduced ability to metabolize amide-type local anesthetics like bupivacaine. fda.gov This can lead to the accumulation of the drug and an increased risk of toxic plasma concentrations. fda.gov
Patients with impaired cardiovascular function may be less able to compensate for the cardiovascular effects of bupivacaine, such as the prolongation of atrioventricular conduction. fda.gov
In the postoperative period, an increase in the plasma concentration of AAG is a common physiological response to surgery. nih.gov This can lead to increased protein binding of bupivacaine, resulting in higher total plasma concentrations while the unbound, active concentration may remain stable or even decrease. nih.gov
Elderly patients, especially those with hypertension, may be more susceptible to the hypotensive effects of bupivacaine. fda.gov Furthermore, since bupivacaine is excreted by the kidneys, patients with impaired renal function may have a greater risk of toxic reactions. fda.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Bupivacaine hydrochloride |
| Albumin |
| Alpha-1-acid glycoprotein |
| Amikacin |
| Bupivacaine |
| Erythromycin |
| Fentanyl |
| Gentamicin |
| Itraconazole |
Hepatic Impairment Effects
This compound, an amide-type local anesthetic, is primarily metabolized in the liver. fda.govpfizer.comfda.gov Consequently, patients with hepatic disease, particularly severe conditions, may have a diminished capacity to metabolize the drug, leading to a greater risk of developing toxic plasma concentrations. pfizer.comdrugs.com The clearance of bupivacaine is largely dependent on liver metabolism and is more sensitive to alterations in the liver's intrinsic enzyme function than to liver perfusion. medicines.org.uk
Studies have shown that various pharmacokinetic parameters of local anesthetics can be significantly altered by the presence of hepatic disease. fda.govpfizermedicalinformation.combaxterpi.com In patients with moderate hepatic impairment, the systemic exposure to bupivacaine and its major metabolite, pipecoloxylidine (PPX), can be increased. fda.gov For instance, one study observed an approximate 1.9-fold increase in the maximum plasma concentration (Cmax) and a 1.6-fold increase in the area under the curve (AUC) for PPX in individuals with moderate hepatic impairment compared to those with normal hepatic function. fda.gov
Due to these findings, increased monitoring for systemic toxicity is recommended for patients with moderate to severe hepatic impairment, especially when repeated doses of this compound are administered. drugs.comeuropa.eu
Table 1: Impact of Moderate Hepatic Impairment on Pipecoloxylidine (PPX) Pharmacokinetics
| Pharmacokinetic Parameter | Fold Increase in Moderate Hepatic Impairment |
| Maximum Plasma Concentration (Cmax) | ~1.9 |
| Area Under the Curve (AUC) | ~1.6 |
Data derived from a study on the pharmacokinetics of a bupivacaine formulation in subjects with moderate hepatic impairment. fda.gov
Renal Dysfunction Effects
This compound and its metabolites are known to be substantially excreted by the kidneys. fda.govpfizermedicalinformation.compfizermedicalinformation.com Therefore, the risk of toxic reactions to this drug may be elevated in patients with impaired renal function. fda.govpfizermedicalinformation.compfizermedicalinformation.com While only about 6% of bupivacaine is excreted unchanged in the urine, renal disease can significantly alter various pharmacokinetic parameters of local anesthetics. pfizer.comfda.govpfizermedical.com Factors such as urinary perfusion and urinary pH can affect the excretion of local anesthetics and their metabolites. fda.goveuropa.eu
Although amide-type local anesthetics like bupivacaine undergo primary metabolism in the liver to inactive metabolites before excretion, which might suggest they are better suited for patients with kidney failure, caution is still warranted. nih.gov Uremia can impair the metabolic functions of both the liver and the kidneys, potentially leading to an accumulation of renally excreted metabolites. nih.gov Acidosis, which can be associated with renal impairment, may decrease the protein binding of bupivacaine, leading to a higher free fraction of the drug and an increased risk of toxicity. nih.gov
Monitoring of renal function may be beneficial when administering this compound, particularly in patient populations, such as the elderly, who are more likely to have decreased renal function. fda.govfda.govpfizermedicalinformation.com
Age-Related Pharmacokinetic Variability
Clinical studies have identified differences in various pharmacokinetic parameters of this compound between elderly and younger patients. fda.govbaxterpi.compfizermedicalinformation.compfizermedicalinformation.com Elderly patients have been observed to exhibit higher peak plasma concentrations of bupivacaine following administration. fda.govpfizermedicalinformation.compfizermedical.com Additionally, the total plasma clearance of the drug is decreased in this population. fda.govfda.govpfizermedicalinformation.compfizermedical.com
The half-life of this compound in adults is approximately 2.7 hours, whereas in neonates, it is significantly longer at 8.1 hours. pfizer.comfda.govbaxterpi.com In elderly patients, the terminal half-life has been noted to be lengthened. baxterpi.com These age-related pharmacokinetic changes suggest a slower elimination of the drug in both the very young and the elderly.
Furthermore, elderly patients may experience a more rapid onset of maximal analgesia and motor blockade compared to younger individuals. baxterpi.compfizermedicalinformation.com
Table 2: Age-Related Pharmacokinetic Parameters of this compound
| Patient Group | Half-Life (hours) | Peak Plasma Concentration | Total Plasma Clearance |
| Neonates | 8.1 pfizer.comfda.govbaxterpi.com | - | - |
| Adults | 2.7 pfizer.comfda.govbaxterpi.com | - | - |
| Elderly | Lengthened baxterpi.com | Higher fda.govpfizermedicalinformation.compfizermedical.com | Decreased fda.govfda.govpfizermedicalinformation.compfizermedical.com |
Novel Formulations and Delivery Systems for Bupivacaine Hydrochloride: Research and Development
Sustained-Release Systems
Sustained-release systems for bupivacaine (B1668057) hydrochloride are engineered to prolong its local anesthetic effect, thereby offering longer-lasting pain relief from a single administration. researchgate.netnih.gov The primary goal is to overcome the short therapeutic window of conventional bupivacaine hydrochloride, which is typically limited to around 9 hours. nih.govresearchgate.net Research has focused on various platforms, including lipid-based carriers like liposomes and nanoemulsions, as well as polymer-based hydrogels. nih.govthno.orgmdpi.com These technologies encapsulate the drug, allowing for its gradual release at the site of administration. thno.orgnih.gov This controlled release mechanism not only extends the period of analgesia but also helps in reducing the peak plasma concentration (Cmax) of the drug, which is associated with a lower risk of systemic side effects. nih.govresearchgate.net
Liposomal Formulations
Liposomal formulations represent a clinically advanced approach to extending the duration of action of bupivacaine. researchgate.netopenorthopaedicsjournal.com One such formulation utilizes multivesicular liposomes, which are microscopic, honeycomb-like structures composed of non-concentric lipid bilayers that encapsulate aqueous chambers containing bupivacaine. nih.gov This structure is designed to release the drug gradually as the lipid membranes erode and reorganize, providing a prolonged therapeutic effect. nih.govnih.gov This extended-release profile has been shown to offer effective analgesia for up to 72 hours or more after a single dose. researchgate.netdovepress.comnih.gov
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of liposomal bupivacaine are distinctly different from those of standard this compound. Following administration, liposomal bupivacaine exhibits a characteristic biphasic plasma concentration profile. nih.govresearchgate.net An initial, smaller peak occurs within the first hour, attributed to the release of bupivacaine from the exterior of the liposomes and some free drug, followed by a second, broader peak between 12 and 36 hours as the drug is gradually released from the liposomal matrix. nih.gov
Compared to this compound, liposomal formulations result in a lower maximum plasma concentration (Cmax), a longer time to reach Cmax (tmax), and a greater area under the curve (AUC), indicating prolonged systemic exposure at lower concentrations. bmj.comresearchgate.net For instance, in a study involving epidural administration in healthy volunteers, liposome (B1194612) bupivacaine led to a longer terminal elimination half-life than bupivacaine HCl. bmj.com
From a pharmacodynamic perspective, this altered PK profile translates to a significantly longer duration of sensory blockade. In one study, the median duration of sensory block (loss of pinprick and cold sensitivity) with a 266 mg dose of epidural liposomal bupivacaine was 36 to 69 hours, compared to 12 hours for a 50 mg dose of bupivacaine HCl. bmj.comresearchgate.net Interestingly, the duration of motor blockade was observed to be shorter with the liposomal formulation compared to bupivacaine HCl. bmj.comresearchgate.net
Interactive Data Table: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Liposomal Bupivacaine (266 mg) | Bupivacaine HCl (50 mg) | Reference |
| Pharmacokinetics | |||
| Time to Cmax (tmax) | Longer | Shorter | bmj.com |
| Elimination Half-life (t½) | Longer | Shorter | bmj.com |
| Area Under Curve (AUC) | Greater | Lower | bmj.com |
| Pharmacodynamics (Epidural) | |||
| Median Duration of Sensory Block | 36 - 69 hours | 12 hours | bmj.comresearchgate.net |
| Median Duration of Motor Blockade | 1 hour | 2.8 hours | bmj.comresearchgate.net |
The primary clinical advantage of liposomal bupivacaine is its ability to provide extended postoperative analgesia. researchgate.netnih.gov The slow-release mechanism allows for pain management for up to 72 hours, and in some cases up to 96 hours, following a single administration. nih.govnih.govresearchgate.net This prolonged duration of action is significantly longer than that of conventional bupivacaine, which typically provides analgesia for less than 24 hours. researchgate.net
Clinical studies have demonstrated the benefits of this extended action. For example, pooled data from studies in surgical patients showed that those who received liposomal bupivacaine had a significantly longer time to the first use of opioid rescue medication (9.9 hours vs. 2.7 hours) and lower total postsurgical opioid consumption (12 mg vs. 19 mg) compared to those who received bupivacaine HCl. openorthopaedicsjournal.com This reduction in opioid use is a key benefit of the extended analgesic effect. researchgate.netopenorthopaedicsjournal.com Research in animal models has also confirmed a dose-dependent analgesic effect, with a single infiltration providing effective analgesia for up to four days in a rat incisional pain model. nih.gov
Pharmacokinetic and Pharmacodynamic Profiles of Liposomal Bupivacaine
Nanoemulsion-Based Systems
Nanoemulsions are being explored as another promising platform for the sustained delivery of this compound. nih.govnih.gov These systems consist of nanoscale oil droplets dispersed in an aqueous phase, stabilized by surfactants. They offer advantages such as high drug-loading capacity and stability. nih.govresearchgate.net The drug is encapsulated within the oil core, from which it is released slowly over time. nih.gov
Research has specifically highlighted the potential of castor oil-based nanoemulsions for this compound delivery. nih.govresearchgate.net In one study, a nanoemulsion using castor oil was successfully developed and showed high stability, with no phase separation observed over a three-month period. nih.govresearchgate.net This formulation achieved a very high entrapment efficiency of approximately 98% for this compound. nih.govresearchgate.net
The in vitro release profile of this nanoemulsion demonstrated a prolonged and sustained release of the anesthetic. nih.gov Subsequent in vivo studies in rats correlated well with these findings, showing an extended duration of analgesic activity compared to a standard bupivacaine solution. nih.govresearchgate.net Furthermore, the nanoemulsion formulation resulted in a lower Cmax in the blood, suggesting a potential for reduced systemic side effects. nih.govresearchgate.net These findings indicate that castor oil-based nanoemulsions are an attractive and viable strategy for achieving prolonged local anesthesia with this compound. nih.govnih.gov
Hydrogel-Based Delivery Platforms
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids. mdpi.commdpi.com Their porous structure and biocompatibility make them excellent candidates for drug delivery systems, including for local anesthetics like this compound. thno.orgmdpi.com Hydrogels can be designed to be "smart" or stimuli-responsive, changing their properties in response to environmental cues such as temperature or pH. mdpi.comproquest.com
Thermoresponsive hydrogels, often based on poloxamers, are particularly noteworthy. proquest.comnih.govnih.gov These formulations exist as free-flowing liquids at room temperature, which allows for easy injection, but transition into a viscous gel at body temperature. proquest.comnih.gov This in situ gel formation creates a drug depot at the injection site, enabling sustained release of the encapsulated bupivacaine. thno.org Studies on poloxamer-based gels have demonstrated the sustained release of bupivacaine for periods ranging from 72 hours to two weeks. nih.govnih.gov
Other hydrogel systems being investigated include those based on natural polymers like chitosan (B1678972) and hyaluronic acid. mdpi.commdpi.comnih.gov For example, an injectable hydrogel composed of chitosan and genipin (B1671432) loaded with poly(ε-caprolactone) nanocapsules has been developed as a dual-barrier system to prevent burst release and prolong the analgesic effect. nih.gov Similarly, pH-sensitive hydrogels using polymers like methylcellulose (B11928114) can modulate drug release in response to the acidic environment of inflamed tissues. mdpi.com Research on a methylcellulose-based hydrogel showed a sustained release of 45% of the loaded bupivacaine over 48 hours at a pH of 6.5, which mimics inflamed tissue. mdpi.com Composite systems, such as a PLGA-PEG-PLGA gel combined with bupivacaine-loaded microspheres, have also been shown to provide sustained release for several days without a significant initial burst. thno.org
Thermosensitive Hydrogels
Thermosensitive hydrogels represent a promising injectable platform for this compound. These systems exist as free-flowing solutions at lower temperatures and undergo a sol-gel transition to form a viscous gel depot at physiological body temperature. thno.orgmdpi.comuconn.edu This property allows for easy injection and subsequent localized, sustained drug release.
Research into chitosan-based hydrogels has shown significant progress. A study involving a chitosan/β-glycerophosphate (CS/GP) thermosensitive hydrogel demonstrated that the incorporation of graphene oxide (GO) nanosheets could enhance the system's mechanical properties and provide better control over this compound (BH) release. nih.govresearchgate.net The inclusion of 0.1% w/v GO was found to decrease the gelation time by 84% while also reducing the porosity and swelling ratio of the resulting nanocomposite hydrogel (NCH). nih.govresearchgate.net The in vitro release profile of this system showed a 55% release of BH after 6 hours, reaching 86.43% at 24 hours. nih.govresearchgate.net In vivo testing indicated that the BH-loaded NCH significantly prolonged the local anesthetic effect, showing a 6.5-fold increase in blocking the pain sensory reflex compared to a standard BH solution. nih.govresearchgate.net
Other polymers have also been extensively studied. A comparative study evaluated hydrogels made from Pluronic F127, poly(l-alanine)-block-poly(ethylene glycol)-block-poly(l-alanine) (PAla-PEG-PAla), and poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA). acs.org All three platforms showed thermosensitive properties and high encapsulation efficiency for bupivacaine. However, the PAla-PEG-PAla hydrogel exhibited a more advantageous sustained drug release profile compared to the burst release from Pluronic F127 or the inadequate release from the PLGA-PEG-PLGA system. acs.org Further research on poloxamer-based gels found that increasing the ratio of the hydrophobic polypropylene (B1209903) oxide (PPO) block to the hydrophilic polyethylene (B3416737) oxide (PEO) block from 0.28 to 0.30 reduced the initial burst release of this compound from 17.3% to 9.1% within the first six hours and extended the total release duration from 10 to 14 days. mdpi.com
| Hydrogel System | Key Finding | Reference |
|---|---|---|
| Chitosan/β-glycerophosphate with Graphene Oxide (0.1% w/v) | Reduced gelation time by 84%. In vitro release was 55% at 6h and 86.43% at 24h. | nih.govresearchgate.net |
| PAla-PEG-PAla | Demonstrated a more sustained and advantageous drug release profile compared to Pluronic F127 and PLGA-PEG-PLGA hydrogels. | acs.org |
| Poloxamer-based gel (PPO/PEO ratio 0.30) | Reduced initial 6-hour burst release to 9.1% and extended overall release to 14 days. | mdpi.com |
| Pluronic F127/Hyaluronic Acid | Showed feasibility for in situ localization and sustained drug release over several days in vitro. | uconn.edunih.gov |
pH-Sensitive Hydrogels
Hydrogels that respond to changes in environmental pH offer another strategic approach for controlled bupivacaine delivery. These systems are particularly relevant for targeting inflamed tissues, which typically exhibit a more acidic microenvironment than healthy tissues. mdpi.comresearchgate.net The polymers used in these formulations, such as poly(acrylic acid) and methylcellulose, contain functional groups that ionize in response to pH shifts, altering the hydrogel's swelling behavior and drug release rate. mdpi.comnih.gov
A study on methylcellulose-based hydrogels highlighted this pH-dependent behavior, showing a cumulative bupivacaine release of 45% over 48 hours at an acidic pH of 6.5, compared to only 22% release at a physiological pH of 7.4. mdpi.com This underscores their potential for site-specific drug delivery in inflamed areas. mdpi.com Similarly, dual-stimuli hydrogels that are sensitive to both pH and temperature have been developed. A system composed of poly(acrylamide-co-monomethyl itaconate) demonstrated the ability to modulate bupivacaine release based on pH, with approximately 80% of the drug released at pH 1.5 versus 60% at pH 7.5. uconn.edunih.gov Chitosan, a natural polymer with amino groups, is also frequently utilized in the development of pH-responsive hydrogels for drug delivery. nih.govsemanticscholar.org
| Hydrogel System | pH Condition | Cumulative Release | Timeframe | Reference |
|---|---|---|---|---|
| Methylcellulose-based | 6.5 | 45% | 48 hours | mdpi.com |
| 7.4 | 22% | 48 hours | ||
| Poly(acrylamide-co-monomethyl itaconate) | 1.5 | ~80% | Not Specified | uconn.edunih.gov |
| 7.5 | 60% |
Injectable In Situ Forming Microparticle Systems
Injectable in situ forming microparticle (ISM) systems are novel drug delivery platforms that consist of a drug-containing polymer solution, typically using polymers like poly(d,l-lactide) (PLA) or poly(lactic-co-glycolic acid) (PLGA) dissolved in a biocompatible organic solvent, which is then dispersed into an external oil phase. nih.govnih.govbioline.org.br Upon injection into an aqueous environment like body tissue, the solvent diffuses out, causing the polymer to precipitate and form solid microparticles in situ. nih.govnih.gov
A key advantage of the ISM system is a significantly reduced initial burst release of the drug when compared to in situ implant systems, where the polymer solution is injected directly without an external oil phase. nih.govnih.gov The presence of the external oil phase slows the exchange between the solvent and the surrounding aqueous medium, leading to the formation of less porous microparticles and a more controlled release profile. nih.gov Research has shown that the drug release kinetics can be modulated by altering formulation parameters. For instance, reducing the ratio of the internal polymer phase to the external oil phase effectively decreases the initial drug release. nih.govkinampark.com The choice of solvent (e.g., N-methyl-2-pyrrolidone, dimethylsulfoxide, 2-pyrrolidone) also plays a crucial role, as it influences the rate of solvent release and the resulting porosity of the microparticles. nih.gov A combination approach, using an in situ forming gel-microsphere (Gel-MS) system composed of a thermosensitive PLGA-PEG-PLGA gel containing bupivacaine-loaded microspheres, also demonstrated sustained release over several days without a significant initial burst. thno.org
| System | Key Finding | Reference |
|---|---|---|
| In Situ Implant (No Oil Phase) | Rapid initial drug release due to porous implant formation. | nih.govnih.gov |
| ISM System | Significantly reduced burst effect compared to in situ implants. | nih.gov |
| ISM System (Decreasing Polymer/Oil Ratio) | Initial drug release is further reduced. | nih.govkinampark.com |
Biodegradable Implants
Solid, biodegradable implants offer a method for providing long-term, sustained release of this compound directly at the target site. These implants are typically fabricated from biocompatible and biodegradable polymers, such as Poly(L-lactide-co-glycolide) (PLGA), using techniques like hot molding. scielo.brresearchgate.net
One study focused on developing PLGA-based implants loaded with either racemic this compound (CBV) or Novabupi® (NBV), an enantiomeric mixture containing 75% S(-) bupivacaine and 25% R(+) bupivacaine. scielo.brresearchgate.netscielo.br The in vitro release studies showed a sustained release profile for both formulations over a period of 30 days. scielo.brresearchgate.net After one day, the implants showed an initial release of 22% (CBV-PLGA) and 40% (NBV-PLGA). scielo.br By day 30, the total cumulative release reached 52% for the CBV-PLGA implant and 64% for the NBV-PLGA formulation. scielo.brresearchgate.netscielo.br Microscopic analysis confirmed that the drug release mechanism was governed by the formation of pores within the implant structure followed by gradual erosion of the polymer matrix. scielo.brresearchgate.net Another approach involves a biodegradable collagen matrix impregnated with this compound, designed to be placed during a surgical procedure to release the anesthetic locally over time. nih.gov
| Implant Formulation | Cumulative Release (%) | Release Mechanism | Reference |
|---|---|---|---|
| CBV-PLGA (Racemic Bupivacaine) | 52% | Pore formation and polymeric erosion | scielo.brresearchgate.netscielo.br |
| NBV-PLGA (Novabupi®) | 64% |
Nanoparticle-Based Formulations
The encapsulation of this compound within nanoparticle-based systems is a rapidly advancing field of research. Nanoparticles, due to their small size, large surface area-to-volume ratio, and customizable surface properties, offer numerous advantages for drug delivery. semanticscholar.org These systems can improve the solubility of a drug, protect it from degradation, and most importantly, provide controlled and sustained release, which can prolong the anesthetic effect. semanticscholar.orgnih.gov Various materials, including lipids and natural or synthetic polymers, have been utilized to create these advanced delivery systems. semanticscholar.org
Alginate/Chitosan Nanoparticles
Among the polymer-based systems, nanoparticles formulated from the natural polymers alginate and chitosan have been shown to be effective carriers for bupivacaine. In one study, bupivacaine was encapsulated in alginate/chitosan nanoparticles with a drug association efficiency of approximately 76%. nih.govresearchgate.net The formulation demonstrated a significantly extended release profile in vitro; while a solution of free bupivacaine was completely released within 350 minutes, the nanoparticle formulation required more than 900 minutes for complete release. nih.gov
Preclinical in vivo studies further support the efficacy of this delivery system. In a rat model, the bupivacaine-loaded alginate/chitosan nanoparticles (BVCALG) increased the total analgesic effect by 1.4-fold compared to an equivalent plain bupivacaine solution. nih.govresearcher.lifenih.gov Furthermore, pharmacokinetic studies in rabbits following intrathecal injection revealed that the nanoparticle formulation significantly altered the drug's distribution, leading to an approximate threefold increase in both the volume of distribution and the area under the curve (AUC). nih.govresearcher.lifenih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Drug Association Efficiency | ~76% | nih.govresearchgate.net |
| In Vitro Release Time (Complete) | >900 minutes (vs. 350 minutes for free drug) | nih.gov |
| In Vivo Analgesic Effect (Rat Model) | 1.4-fold improvement over plain bupivacaine solution | nih.govresearcher.lifenih.gov |
| Pharmacokinetics (Rabbit, Intrathecal) | ~3x increase in volume of distribution and AUC | nih.govresearcher.lifenih.gov |
Topical and Transdermal Delivery Approaches
Beyond injectable formulations, research is also being conducted on topical and transdermal delivery systems for this compound to provide localized anesthesia without the need for needles. researchgate.netresearchgate.net These approaches aim to modulate the diffusion and accumulation of the drug at the site of application. researchgate.net Development efforts have focused on various platforms, including hydrogels, nanoemulsion-based gels, and metered-dose film-forming sprays. researchgate.netpnrjournal.com
Optimized hydrogel formulations for topical use have been created using co-solvents and penetration enhancers to achieve desired characteristics such as consistency, homogeneity, and stability. researchgate.netpnrjournal.com The use of water-soluble polymers like hydroxypropyl methylcellulose (HPMC) in these gels offers practical advantages, including ease of application and removal. researchgate.net The inclusion of formulation aids can significantly enhance performance. One study demonstrated that a bupivacaine gel containing both a penetration enhancer (polyoxyethylene 2-oleyl ether) and a vasoconstrictor (tetrahydrozoline) showed a 2.36-fold increase in anesthetic activity in a rat tail flick test compared to a control gel without these additives. researchgate.net
| Formulation Type | Key Components/Strategy | Reference |
|---|---|---|
| Hydrogels | Co-solvents, Penetration Enhancers, Water-Soluble Polymers (HPMC) | researchgate.netpnrjournal.com |
| Enhanced Hydrogel | Penetration Enhancer (polyoxyethylene 2-oleyl ether) + Vasoconstrictor (tetrahydrozoline) | researchgate.net |
| Other Investigated Platforms | Nanoemulsion-based gels, Metered-dose film-forming sprays | researchgate.netpnrjournal.com |
Hydrogels with Penetration Enhancers
The development of topical hydrogel formulations for this compound is a significant area of research, aimed at creating effective, non-invasive local anesthesia. researchgate.netpnrjournal.com These formulations are designed to modulate drug diffusion and accumulation at the target site. researchgate.netpnrjournal.com A primary challenge in transdermal delivery is the barrier function of the stratum corneum. To overcome this, hydrogels are often formulated with penetration enhancers. researchgate.net
Research has explored various types of penetration enhancers, including saturated and unsaturated fatty acids, pyrrolidones, propylene (B89431) glycol derivatives, glycerides, and non-ionic surfactants, for incorporation into hydrogels made with polymers like hydroxypropyl methylcellulose (HPMC). nih.gov The addition of these enhancers, sometimes in conjunction with vasoconstrictors, has been shown to augment and prolong the efficacy of bupivacaine gels compared to control gels lacking these additives. researchgate.netresearchgate.netnih.gov
One study demonstrated that a bupivacaine gel containing the penetration enhancer polyoxyethylene 2-oleyl ether along with the vasoconstrictor tetrahydrozoline (B7765393) resulted in a 2.36-fold increase in anesthetic activity in a rat tail flick test compared to a control gel. nih.gov Another advanced approach involves composite hydrogels, such as a chitosan-genipin (CS-GP) hydrogel integrated with poly(ε-caprolactone) (PC) nanocapsules. nih.gov This system was found to increase the skin permeation of bupivacaine five-fold in 24 hours when compared to a standard bupivacaine solution. nih.gov The porous structure of these hydrogels, with pore diameters ranging from 25 to 300 μm, facilitates this enhanced delivery. nih.gov
Table 1: Examples of Penetration Enhancers in this compound Hydrogel Research
| Hydrogel Base | Penetration Enhancer/Component | Key Research Finding | Citation |
|---|---|---|---|
| Hydroxypropyl methylcellulose (HPMC) | Polyoxyethylene 2-oleyl ether and Tetrahydrozoline | Showed a 2.36-fold increase in anesthetic activity compared to a control gel. | nih.gov |
| Chitosan-Genipin (CS-GP) with Poly(ε-caprolactone) (PC) nanocapsules | Poly(ε-caprolactone) nanocapsules | Enhanced bupivacaine skin permeation by 5-fold in 24 hours compared to a bupivacaine solution. | nih.gov |
| HPMC | Various (e.g., lauric acid, oleic acid, caprylic acid, pyrrolidones) | Incorporation of enhancers was studied to increase skin permeation of bupivacaine from the HPMC gels. | nih.gov |
Research into Reduced Systemic Toxicity Formulations
A critical goal in the development of new this compound formulations is the reduction of systemic toxicity. mdpi.com Local anesthetic systemic toxicity (LAST) is a life-threatening condition that can occur when plasma concentrations of the drug become excessive. mdpi.com Novel formulations are engineered to control the release of bupivacaine, thereby preventing the rapid systemic absorption that can lead to high peak plasma levels. frontiersin.org
Sustained-release formulations are at the forefront of this research. By encapsulating or embedding bupivacaine in a carrier matrix, the drug is released gradually at the site of administration. mdpi.comfrontiersin.org This controlled release reduces the rate of drug absorption into the bloodstream. frontiersin.org Examples of such delivery systems include liposomal bupivacaine, polymeric microspheres, and sucrose (B13894) acetate (B1210297) isobutyrate (SAIB) formulations. mdpi.comfrontiersin.org Liposomal bupivacaine, for instance, encapsulates the drug within a lipid-based vesicle, which provides prolonged analgesia while published data indicates that maximum plasma concentrations at recommended doses stay below toxic thresholds. nysora.comdovepress.com Similarly, castor oil-based nanoemulsions have been developed to achieve sustained release, with the resulting lower peak plasma concentration (Cmax) suggesting a reduced risk of systemic side effects. researchgate.net
Lower Peak Plasma Concentrations with Novel Systems
A key pharmacokinetic indicator of reduced systemic risk is a lower peak plasma concentration (Cmax). frontiersin.org Numerous studies on novel bupivacaine delivery systems have demonstrated this advantage over traditional formulations.
A sustained-release formulation using sucrose acetate isobutyrate (SAIB) showed a mean Cmax of 152.03 ng/mL in calves. frontiersin.orgnih.gov This level is significantly below the plasma concentrations of 2–4 µg/mL (2000–4000 ng/mL) associated with central nervous system toxicity in dogs and humans. frontiersin.orgnih.gov
Another novel formulation, GTX-101, which utilizes a bio-adhesive, film-forming polymer for topical administration, also showed a markedly lower systemic exposure. gracetx.com Following a 200 mg topical dose of GTX-101, the Cmax was approximately 29-fold less than that of a single 10 mg subcutaneous injection of bupivacaine. gracetx.com Furthermore, the time to reach this peak concentration (Tmax) was substantially longer, ranging from 18 to 24 hours for the topical formulation compared to just 23 minutes for the subcutaneous injection. gracetx.com
Similarly, a bupivacaine HCl collagen-matrix implant, INL-001, demonstrated a prolonged absorption rate. nih.gov While the Cmax of INL-001 (663.412 ng/mL) was comparable to a standard infiltration of bupivacaine HCl (641.000 ng/mL), the release was extended over a much longer period, with quantifiable bupivacaine concentrations present through 96 hours. nih.gov
Liposomal bupivacaine has been shown to produce a biphasic release profile with an initial, lower peak within the first hour and a second, lower peak between 12 and 36 hours post-administration. researchgate.net In a preclinical study, a 40 mg epidural dose of liposomal bupivacaine resulted in a mean Cmax of 319 ng/mL, similar to the 271 ng/mL Cmax from a threefold lower dose (15 mg) of standard bupivacaine HCl. dovepress.com
Table 2: Pharmacokinetic Data of Novel Bupivacaine Formulations
| Formulation | Delivery System | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Citation |
|---|---|---|---|---|
| BUP-SAIB | Sucrose Acetate Isobutyrate (SAIB) | 152.03 ng/mL | 0.39 hours | frontiersin.orgnih.gov |
| GTX-101 (200 mg topical) | Bio-adhesive, film-forming polymer | ~29-fold lower than 10 mg subcutaneous injection | 18 to 24 hours | gracetx.com |
| Bupivacaine HCl (10 mg subcutaneous) | Aqueous solution | Not specified directly, used as comparator | ~23 minutes | gracetx.com |
| INL-001 (300 mg implant) | Collagen-matrix implant | 663.412 ng/mL | 4.91 hours (median) | nih.gov |
| Bupivacaine HCl (175 mg infiltration) | Aqueous solution | 641.000 ng/mL | 1.0 hour (median) | nih.gov |
| Liposomal Bupivacaine (40 mg epidural) | Liposome | 319 ng/mL | Not specified | dovepress.com |
| Bupivacaine HCl (15 mg epidural) | Aqueous solution | 271 ng/mL | Not specified | dovepress.com |
Advanced Research Methodologies and Emerging Paradigms in Bupivacaine Hydrochloride Studies
In Vitro Cellular and Tissue Culture Models
In vitro models are fundamental in elucidating the cellular and molecular mechanisms underlying the effects of bupivacaine (B1668057) hydrochloride. These systems allow for controlled investigations into the compound's direct actions on specific cell types, independent of systemic physiological variables.
The human neuroblastoma cell line, SH-SY5Y, is extensively utilized in neurotoxicity research due to its ability to mimic neuronal properties. dergipark.org.tr Studies have consistently demonstrated that bupivacaine hydrochloride induces dose- and time-dependent toxicity in these cells. plos.orgresearchgate.net Research has identified the half-maximal inhibitory concentration (IC50) for bupivacaine in SH-SY5Y cells to be in the range of 500-1000 µM after 24 hours of exposure. dergipark.org.tr For instance, one study found that treating SH-SY5Y cells with bupivacaine concentrations from 0.1 mM to 10 mM for 24 hours resulted in a dose-dependent decrease in cell viability, with viability dropping to approximately 27% at 1 mM. plos.org Another study reported that 1 mM bupivacaine treatment for 24 hours significantly increased the apoptosis rate to 41.6%, compared to 12.5% in control cells. nih.gov
The mechanisms implicated in bupivacaine-induced neurotoxicity in SH-SY5Y cells are multifaceted and include the induction of apoptosis, oxidative stress, and mitochondrial dysfunction. dergipark.org.trmdpi.comhku.hk Apoptosis is triggered through a cascade of signaling pathways. researchgate.net An increase in intracellular calcium levels is a key event, which can be partially attributed to the influx of extracellular calcium through T-type calcium channels. nih.govopenaccesspub.org Blocking these channels has been shown to improve cell viability and reduce apoptosis. openaccesspub.org Furthermore, bupivacaine exposure leads to an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). dergipark.org.tr This oxidative stress contributes to mitochondrial damage, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic factors. mdpi.comhku.hk
| Concentration | Exposure Time | Effect | Measurement | Finding | Citation |
| 0.1-10 mM | 24 h | Cell Viability | MTT Assay | Dose-dependent decrease; 27% viability at 1 mM | plos.org |
| 1 mM | 24 h | Apoptosis | Flow Cytometry | Increased to 41.6% from 12.5% (control) | nih.gov |
| 500 µM | 24 h | Cell Viability | XTT Assay | IC50 dose determined | dergipark.org.tr |
| 1 mM | 24 h | Oxidative Stress | ELISA | Decreased SOD and CAT activity | dergipark.org.tr |
| 1 mM | 24 h | Calcium Influx | Not Specified | Increased intracellular calcium | openaccesspub.org |
This compound is frequently used in spinal procedures, prompting research into its effects on intervertebral disc (IVD) cells. Studies using both monolayer cultures of annulus fibrosus (AF) and nucleus pulposus (NP) cells, as well as more physiologically relevant organotypic culture models, have demonstrated the cytotoxic effects of bupivacaine. nih.govresearchgate.net Bupivacaine induces a dose- and time-dependent decrease in the viability of both rabbit and human IVD cells. nih.govebi.ac.uk For example, exposure to a 0.5% bupivacaine solution can cause significant cell death in NP cells. dovepress.com In an organotypic mouse IVD model, a 1-hour exposure to 0.25% bupivacaine resulted in approximately 25% cell death, which increased to 60% with a 0.5% solution. nih.gov
The mechanisms of toxicity in IVD cells involve the induction of autophagy and apoptosis. researcher.lifenih.gov Bupivacaine has been shown to increase autophagic activity by promoting the formation of autophagosomes and inhibiting the Akt/mTOR/S6K signaling pathway, a negative regulator of autophagy. researcher.lifenih.gov Interestingly, the inhibition of this induced autophagy appears to offer a protective effect against bupivacaine's cytotoxicity. researcher.life Beyond cell death, bupivacaine also impairs the metabolic function of IVD cells, significantly decreasing the synthesis of essential extracellular matrix components like proteoglycans and collagen. nih.govnih.gov This reduction in matrix protein synthesis can compromise the structural integrity of the disc. nih.gov
The chondrotoxic and myotoxic potential of this compound has been extensively investigated using in vitro culture systems. In human chondrocyte cell lines (e.g., TC28a2) and primary bovine and human articular chondrocytes, bupivacaine induces dose- and time-dependent cell death. mdpi.comnih.govnih.gov Studies have shown that 0.5% and 0.25% bupivacaine solutions are toxic to chondrocytes, with the toxicity of the 0.25% solution increasing with longer exposure durations. nih.gov The cytotoxic mechanisms in chondrocytes involve the induction of apoptosis, suppression of cell proliferation, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and autophagy. mdpi.comnih.gov Among several local anesthetics tested, bupivacaine often exhibits the highest cytotoxicity. mdpi.com
Similarly, studies on myocyte cultures, including rhabdomyosarcoma cells, immortalized muscle cells, and primary mouse myotubes, have established the myotoxic properties of bupivacaine. nih.govresearchgate.net It appears to be one of the most myotoxic local anesthetics in clinical use. nih.gov The proposed mechanisms for myotoxicity include disruption of cellular calcium homeostasis by inducing sarcoplasmic release and inhibiting reuptake, and impairment of mitochondrial function, which affects the cellular energy balance. nih.gov
The cardiotoxicity of this compound is a significant clinical concern, and in vitro studies using cardiac myocytes have been crucial in understanding its mechanisms. Investigations using the H9c2 rat cardiomyocyte cell line and primary neonatal rat cardiomyocytes have demonstrated that bupivacaine induces a time-dependent inhibition of cell proliferation and viability. spandidos-publications.comnih.gov For instance, treating H9c2 cells with 1 mM bupivacaine for 24 hours reduced cell viability to approximately 51%. spandidos-publications.com Bupivacaine-induced cardiotoxicity involves multiple pathways, including the blockage of sodium, potassium, and calcium ion channels, and interference with mitochondrial energy metabolism. spandidos-publications.comnih.govoatext.com It has been shown to inhibit complex I of the mitochondrial respiratory chain, leading to impaired ATP production. nih.gov Furthermore, bupivacaine can induce apoptosis in cardiomyocytes, an effect that can be reversed by treatment with lipid emulsion. spandidos-publications.com Studies have also implicated oxidative stress and the inhibition of the TWIK-related potassium channel-1 (TREK-1) in bupivacaine's effects on cardiac cells. spandidos-publications.comnih.gov
| Concentration | Exposure Time | Effect | Measurement | Finding | Citation |
| 1 mM | 12 h | Cell Viability | MTT Assay | Decreased to 81.32% | spandidos-publications.com |
| 1 mM | 24 h | Cell Viability | MTT Assay | Decreased to 51.23% | spandidos-publications.com |
| 1 mM | 36 h | Cell Viability | MTT Assay | Decreased to 24.57% | spandidos-publications.com |
| 1 mM | 24 h | Apoptosis | Flow Cytometry | Increased apoptosis | spandidos-publications.com |
| 100-1000 µM | 24 h | ATP Production | Not Specified | Significantly inhibited | nih.gov |
Emerging research is exploring the potential anticancer effects of local anesthetics. While specific studies focusing solely on this compound and canine mammary tumor cells are limited in the provided context, related research indicates that bupivacaine can induce apoptosis in various cancer cell lines. For example, in human breast cancer cells, bupivacaine was shown to effectively increase apoptosis. mdpi.com This suggests a potential area for future investigation into the effects of bupivacaine on canine mammary tumor cells.
Cardiac Myocyte Investigations
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects and toxicities of this compound in a complex physiological environment. These models allow for the assessment of neurotoxicity and cardiotoxicity, providing data that is more directly translatable to clinical scenarios.
Rodent models, particularly mice and rats, are commonly used to investigate bupivacaine-induced neurotoxicity. researchgate.net Sciatic nerve block models in mice have been used to assess nerve damage. researchgate.net One study in both diabetic and non-diabetic mice found that a 0.25% bupivacaine HCl injection resulted in histomorphometric signs of neurotoxicity, such as a lower nerve fiber density and altered axon diameters, when compared to controls. researchgate.net Rabbit models have also been employed to study neurotoxicity, with nerve conduction studies and electromyography revealing signs of neural damage after injection of free bupivacaine. mdpi.com
For cardiotoxicity studies, sheep, dogs, and rats have been utilized. oatext.comfda.govcsahq.org In sheep, intravenous administration of bupivacaine at therapeutic and supratherapeutic doses led to serious cardiac arrhythmias, such as ventricular tachycardia, in the absence of significant metabolic disturbances. csahq.org This highlighted the direct cardiotoxic effects of the compound. csahq.org Studies in dogs have also shown that bupivacaine is more cardiotoxic than other local anesthetics like lidocaine (B1675312). fda.gov Langendorff-perfused isolated heart models from rats have been used to compare the cardiotoxicity of bupivacaine at different ages, revealing that hearts from older animals show more signs of toxicity, including reduced heart rate and prolonged PR and QRS intervals. oatext.com Furthermore, in vivo rat models of bupivacaine-induced asystole have been developed to test potential rescue therapies. tandfonline.comresearchgate.net These studies collectively confirm that bupivacaine can induce significant dose-dependent cardiotoxic effects in various animal species. fda.goveuropa.eu
Rodent Models for Toxicity Assessment
Rodent models, particularly rats and mice, are extensively utilized in the toxicological assessment of this compound due to their widespread availability, well-characterized physiology, and the ability to conduct studies with large sample sizes. nih.govnih.gov These models are crucial for investigating local and systemic toxic effects, especially concerning novel sustained-release formulations that may incorporate high concentrations of the anesthetic. nih.gov
In a recent study, a rat model was employed to explore the local toxic effects of highly concentrated bupivacaine (up to 5.0%) following musculoskeletal surgery. nih.govresearchgate.net Sixteen rats underwent surgery with screw and catheter implantation in the spine or femur, allowing for either a single-shot or a continuous 72-hour local administration of 0.5%, 2.5%, or 5.0% this compound. nih.govresearchgate.net Over a 30-day follow-up, researchers monitored animal weight and collected blood samples. Histopathological analysis of the implantation sites assessed muscle damage, inflammation, necrosis, and bone reactions. nih.govresearchgate.net The findings revealed a concentration-dependent decrease in osteoblast count, and spinal implantation led to more significant muscle fibrosis but less bone damage compared to femoral implantation. nih.govresearchgate.net
Another study using a rat model investigated the effects of bupivacaine on wound healing. Following a closed diaphysis fracture in rat femora, infiltration of the hematoma with 0.25% bupivacaine did not result in significant differences in callus composition, bone tensile strength, or histological appearance compared to control groups after 14 and 35 days. nih.gov Similarly, research on wound healing in rats showed no negative impact of bupivacaine on the amount of collagen fibers or wound tensile strength after 14 days. nih.gov
Studies in mice have also contributed to understanding bupivacaine's effects. In a mouse model of diabetic neuropathy, sciatic nerve block with 0.25% bupivacaine HCl led to a lower nerve fiber density and increased axon diameters in both diabetic and non-diabetic mice, suggesting some level of neurotoxicity. researchgate.net However, no signs of acute or chronic inflammation were observed. researchgate.net
The following table summarizes key findings from rodent model studies:
| Model | Study Focus | Key Findings |
| Rat | Local toxicity of high-concentration bupivacaine | Concentration-dependent decrease in osteoblasts; implantation site influenced tissue response. nih.govresearchgate.net |
| Rat | Bone healing after fracture | No significant negative effects on callus composition or bone strength. nih.gov |
| Rat | Wound healing | No adverse effects on collagen formation or wound tensile strength. nih.gov |
| Mouse | Neurotoxicity in diabetic neuropathy | Decreased nerve fiber density and increased axon diameter with bupivacaine HCl. researchgate.net |
These studies underscore the importance of rodent models in preclinical safety and efficacy evaluations of this compound, providing valuable data on its tissue-specific effects and potential risks.
Large Animal Models (e.g., Porcine, Canine, Rabbit, Calf)
Large animal models play a critical role in this compound research, offering physiological and anatomical similarities to humans that are not fully replicated in rodent models. These models are particularly valuable for assessing the pharmacokinetics, efficacy, and safety of bupivacaine formulations in clinically relevant scenarios.
Porcine Models: Pigs are frequently used in studies of incisional pain and the evaluation of extended-release bupivacaine formulations. nih.govresearchgate.net In one study, a full-thickness unilateral skin incision porcine model was used to compare the analgesic efficacy of two extended-release bupivacaine products. nih.govresearchgate.net The study demonstrated that these formulations effectively attenuated mechanical hypersensitivity for 24 to 48 hours. nih.gov Another study in a porcine model investigated the chondrotoxic effects of bupivacaine, finding that a 0.5% bupivacaine solution injected into the stifle joint resulted in significant chondrocyte death. frontiersin.org
Canine Models: Dogs are often used to evaluate postoperative pain management. A study on dogs undergoing celiotomy compared the analgesic effects of bupivacaine alone versus a combination with a temperature-responsive hydrogel. e-jvc.orge-jvc.org The combination therapy demonstrated a significantly prolonged analgesic effect, lasting more than 24 hours. e-jvc.orge-jvc.org In another study involving dogs undergoing tibial plateau leveling osteotomy, periarticular injection of liposome-encapsulated bupivacaine was compared to 0.5% this compound for postoperative pain control. avma.org Dogs receiving the liposomal formulation required significantly less rescue analgesia. avma.org Research has also shown that intravenous administration of bupivacaine at approximately 4–5 mg/kg can induce seizures in awake dogs. plos.org
Rabbit Models: Rabbits are commonly used to assess the effects of bupivacaine on cartilage and for evaluating epidurally administered local anesthetics. nih.govbriancolemd.com A study using a rabbit shoulder model found that a 48-hour infusion of bupivacaine had deleterious long-term effects on articular cartilage. briancolemd.com Another rabbit model for epidural administration demonstrated that the pharmacodynamic responses to bupivacaine were broadly consistent with human clinical data. nih.gov This model assessed sensory loss, loss of weight-bearing ability, and flaccid paresis. nih.gov The prolongation of epidural bupivacaine effects has also been studied in rabbits using hyaluronic acid formulations, which showed a reduction in the systemic absorption rate of bupivacaine. nih.gov
Calf Models: Calves are utilized in studies investigating the pharmacokinetics and efficacy of long-acting bupivacaine formulations for procedures like cornual nerve blocks. bohrium.comnih.govresearchgate.netfrontiersin.org A study comparing a novel long-acting bupivacaine-sucrose acetate (B1210297) isobutyrate (SAIB) formulation to lidocaine for cornual nerve block in calves found that the bupivacaine formulation provided a significantly longer duration of analgesia (mean of 18.77 hours compared to 0.79 hours for lidocaine). bohrium.comnih.govresearchgate.netfrontiersin.org Plasma concentrations of bupivacaine remained below toxic levels throughout the study. bohrium.comnih.govresearchgate.netfrontiersin.org
The table below summarizes the applications of these large animal models in bupivacaine research:
| Animal Model | Area of Research | Key Application |
| Porcine | Postoperative Pain, Toxicology | Evaluating extended-release formulations and chondrotoxicity. nih.govresearchgate.netfrontiersin.org |
| Canine | Postoperative Pain Management | Assessing prolonged analgesia and comparing different formulations. e-jvc.orge-jvc.orgavma.org |
| Rabbit | Cartilage Toxicity, Epidural Anesthesia | Investigating long-term cartilage effects and evaluating epidural formulations. nih.govbriancolemd.comnih.gov |
| Calf | Pharmacokinetics, Local Anesthesia | Studying long-acting formulations for nerve blocks. bohrium.comnih.govresearchgate.netfrontiersin.org |
Models for Pain and Inflammatory Response Evaluation
The evaluation of this compound's efficacy in managing pain and inflammation relies on various preclinical models that aim to replicate clinical pain states. A prominent model involves the induction of inflammatory pain in rodents.
One such model uses Complete Freund's Adjuvant (CFA), which, when injected into a rat's paw, establishes a state of transient inflammation-induced pain. nih.gov This model is instrumental in exploring the anti-pain mechanisms of bupivacaine. In a study utilizing this model, rats were divided into groups receiving CFA, CFA with bupivacaine, CFA with saline, and an untreated control group. nih.gov A key metric for assessing pain is the mechanical withdrawal threshold (MWT), which measures the paw's sensitivity to a mechanical stimulus. Following CFA injection, the MWT in the affected paw significantly decreased, indicating hyperalgesia. nih.gov Treatment with bupivacaine was shown to significantly increase the MWT compared to the CFA-only group, demonstrating its analgesic effect. nih.gov
Furthermore, this model allows for the investigation of the molecular pathways involved in bupivacaine's action. Western blot analysis revealed that bupivacaine administration led to an increase in the expression of IκB and a decrease in the expression of nuclear factor (NF)-κB in the dorsal horn of the lumbar spinal cord. nih.gov This suggests that bupivacaine inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
The model also facilitates the study of neuroinflammation by examining the activation of spinal microglia and astrocytes, which are implicated in the pathogenesis of pain. nih.gov Following CFA-induced inflammation, the expression of markers for activated microglia (OX42) and astrocytes (GFAP) was significantly increased. nih.gov Bupivacaine treatment effectively reduced the expression of these markers, indicating its ability to suppress the activation of these glial cells. nih.gov
To ensure that the observed effects on MWT are due to analgesia and not motor impairment, rotarod testing is often conducted. In the described study, no significant differences in motor activity were observed among the groups, confirming that bupivacaine's effect was on pain perception. nih.gov
The following table details the key parameters and findings from the CFA-induced inflammatory pain model:
| Parameter Measured | Effect of CFA | Effect of Bupivacaine Treatment |
| Mechanical Withdrawal Threshold (MWT) | Decreased (Hyperalgesia) | Significantly increased |
| NF-κB Expression | Increased | Decreased |
| IκB Expression | Decreased | Increased |
| OX42 Expression (Microglia) | Increased | Significantly decreased |
| GFAP Expression (Astrocytes) | Increased | Significantly decreased |
| Motor Activity (Rotarod Test) | No significant change | No significant change |
This comprehensive model provides a robust platform for evaluating the analgesic and anti-inflammatory properties of this compound and for elucidating its mechanisms of action at both the molecular and cellular levels.
Advanced Analytical and Spectroscopic Techniques
The study of this compound's interactions with biological systems and its physicochemical properties relies on a suite of advanced analytical and spectroscopic techniques. These methods provide detailed insights into the drug's behavior at a molecular level.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the interaction of bupivacaine with cell membranes and proteins. nih.gov This technique was used to study the effects of bupivacaine on human erythrocyte membranes and model systems like large unilamellar vesicles (LUV) of dimyristoylphosphatidylcholine (B1235183) (DMPC). nih.gov The findings from these experiments supported the hypothesis that bupivacaine inserts into the outer monolayer of the erythrocyte membrane. nih.gov
In another application, steady-state fluorescence measurements were employed to determine the binding kinetics of bupivacaine to alpha-1-acid glycoprotein (B1211001) (AAG), a major plasma protein. By observing how bupivacaine alters the fluorescence of a probe (ANS) that binds to AAG, researchers can calculate the equilibrium and kinetic rate constants for the bupivacaine-AAG interaction. esmed.org
X-ray Diffraction
X-ray diffraction (XRD) is essential for characterizing the solid-state properties of this compound, including its crystalline structure and polymorphism. nih.govnih.gov Powder X-ray diffraction (PXRD) has been used to identify different crystal forms of S-bupivacaine hydrochloride (levobupivacaine). nih.gov These studies have characterized five distinct crystal forms, revealing their thermodynamic relationships and stability under various conditions. nih.gov For instance, it was determined that at 20°C, form A° is thermodynamically stable, while form C is metastable. nih.gov
XRD is also used to analyze this compound within drug delivery systems. In the development of biodegradable microspheres, PXRD confirmed that bupivacaine HCl retained its crystalline state and was dispersed within the polymer matrix after processing. nih.gov Temperature-resolved X-ray diffraction has been used to study the thermal behavior of this compound, identifying different forms that appear upon heating and cooling. akjournals.com The crystal structure of the free-base form of bupivacaine has also been determined directly from powder X-ray diffraction data. researchgate.net
Electrophysiological Measurements
Electrophysiological measurements are fundamental to understanding the primary mechanism of action of this compound: the blockade of ion channels. These techniques are used to record the electrical activity of excitable cells, such as neurons and cardiac myocytes.
Studies on isolated toad skin have used electrophysiological measurements to show that bupivacaine significantly decreases the potential difference and short-circuit current, indicating an inhibition of active ion transport. nih.gov This effect is linked to the structural changes bupivacaine induces in the cell membrane, which in turn interfere with the function of sodium channels. nih.gov
In cardiac electrophysiology, transmembrane potentials of pacemaker cells in the frog sinus venosus were recorded to study bupivacaine's effects. The results showed that bupivacaine caused a reversible negative chronotropic effect, decreased the rate of diastolic depolarization, and markedly depressed the maximum rate of rise of the action potential, which was attributed to the blockade of sodium channels. researchgate.net
Comparative studies in isolated rabbit Purkinje fibers have evaluated the cardiac electrophysiologic effects of bupivacaine against other local anesthetics like lidocaine and ropivacaine (B1680718). nih.gov These experiments measure parameters such as action potential amplitude and the maximal rate of depolarization (Vmax), demonstrating that bupivacaine has a more potent depressant effect on cardiac excitation and conduction than ropivacaine or lidocaine. nih.gov In guinea-pig ventricular myocytes, it was found that R(+)- and S(-)-bupivacaine produced similar levels of tonic block on cardiac sodium channels. fda.gov
The following table summarizes the applications of these advanced techniques in this compound research:
| Technique | Application | Key Insights |
| Fluorescence Spectroscopy | Membrane and Protein Interaction | Elucidates the location of bupivacaine within cell membranes and quantifies binding to plasma proteins. nih.govesmed.org |
| X-ray Diffraction | Solid-State Characterization | Identifies crystal polymorphs, determines their stability, and analyzes drug dispersion in delivery systems. nih.govnih.govakjournals.comresearchgate.net |
| Electrophysiological Measurements | Mechanism of Action, Cardiac Toxicity | Directly measures the blockade of ion channels and quantifies the effects on neuronal and cardiac cell electrical activity. nih.govresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and interactions of this compound. 1H NMR studies have been instrumental in investigating the complexation of this compound with various cyclodextrin (B1172386) derivatives. researchgate.net These studies analyze the chemical shift changes of the protons of both bupivacaine and the cyclodextrin to determine the geometry of the inclusion complex. researchgate.netscience.gov For instance, research has shown that the methylated phenyl ring of the bupivacaine molecule is typically included within the central cavity of the cyclodextrin. researchgate.net The remainder of the drug molecule stays outside the cavity, interacting with the cyclodextrin's substituents, which can contribute to the stability and solubility of the complex. researchgate.net
Solid-state 35Cl NMR spectroscopy has also emerged as a valuable technique for characterizing the different polymorphic forms of hydrochloride pharmaceuticals like this compound. acs.org This method is sensitive to the local environment of the chlorine atom and can provide a distinct fingerprint for each polymorph, aiding in their identification and structural analysis. acs.org Quantitative NMR (qNMR) spectroscopy is another application used to determine the purity and assay of this compound reference standards. lgcstandards.com
The formation of π-π charge transfer complexes between bupivacaine, an electron-rich aromatic molecule, and electron-deficient aromatic acceptors has also been demonstrated using proton NMR. nih.gov The upfield shifts in the NMR chemical shifts of the acceptor molecule upon complexation provide evidence of this interaction. nih.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the solid-state properties of this compound and its interactions with other molecules, such as cyclodextrins. researchgate.netnih.gov By analyzing the vibrational spectra, researchers can confirm the formation of inclusion complexes and identify changes in the chemical bonding of the drug. researchgate.netnih.gov
The FTIR spectrum of pure this compound exhibits characteristic absorption bands. researchgate.net When bupivacaine forms an inclusion complex with a cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBEβCD), changes in the FTIR spectrum are observed. researchgate.net These changes, which can include shifts in peak positions and alterations in peak intensities, indicate the formation of the complex. researchgate.netnih.gov The technique has been used to characterize different crystal polymorphs of S-bupivacaine hydrochloride, providing insights into their solid-state structure. nih.gov FTIR is often used in conjunction with other analytical methods like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD) to provide a comprehensive characterization of this compound formulations. nih.govosti.gov
Below is a table summarizing the characteristic FTIR absorption bands for bupivacaine:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3174 | Stretching of hydrogen-bonded N-H group of mono-substituted amides (O=C-N-H) | researchgate.net |
| 2937 | CH₃ stretching vibrations | researchgate.net |
| 1688 | Stretching vibrations of C=C | researchgate.net |
| 1651 | C=O stretching vibrations of amide I group | researchgate.net |
| 1534 | Amide II vibration | researchgate.net |
| 1371 | CH₃ bending | researchgate.net |
| 1232 | C-N-H stretch vibrations | researchgate.net |
Mass Spectrometry-Based Pharmacokinetic Studies
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying bupivacaine and its enantiomers in biological matrices like plasma. nih.govnih.govfda.gov This highly sensitive and specific technique is essential for detailed pharmacokinetic studies, including those investigating placental transfer and the effects of different formulations. nih.govnih.gov
LC-MS/MS methods have been developed and validated for the sequential analysis of total and unbound concentrations of bupivacaine enantiomers in human plasma. nih.gov These methods typically involve a liquid-liquid extraction of the analyte from the plasma, followed by chromatographic separation and detection by the mass spectrometer. nih.govnih.gov The use of a deuterated internal standard, such as bupivacaine-d9, ensures accuracy and precision in quantification. nih.gov
These pharmacokinetic studies provide crucial data on parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). nih.govnih.govfda.govavma.orgmdpi.com For instance, studies have shown enantioselective pharmacokinetics for bupivacaine, with different plasma proportions of the R- and S-enantiomers. nih.gov The unbound fraction of the enantiomers, which is the pharmacologically active portion, can also be determined, providing further insight into the drug's disposition. nih.gov
The following table presents a selection of pharmacokinetic parameters for bupivacaine from a study in a parturient woman:
| Pharmacokinetic Parameter | R-bupivacaine | S-bupivacaine | Reference |
|---|---|---|---|
| AUC₀₋∞ (ng·h/mL) | 25.42 | 30.57 | nih.gov |
| Volume of Distribution (L) | 841.96 | 655.05 | nih.gov |
| Total Clearance (L/h) | 98.34 | 81.79 | nih.gov |
| Unbound Fraction (%) | 10.84 | 6.29 | nih.gov |
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques provide invaluable insights into the molecular interactions of this compound, complementing experimental data and guiding the design of new drug delivery systems.
Molecular modeling is employed to investigate the inclusion geometry and potential stereoselective binding of this compound with cyclodextrins. researchgate.netscience.gov These computational methods can predict the most stable conformations of the host-guest complex and elucidate the intermolecular forces driving the interaction. researchgate.net
Studies have combined experimental NMR data with molecular modeling to gain a deeper understanding of these complexes. researchgate.netacs.orgscience.gov The general finding is that the methylated phenyl ring of the bupivacaine molecule inserts into the cyclodextrin cavity, while the rest of the molecule remains outside, interacting with the cyclodextrin's substituents. researchgate.net This information is critical for designing cyclodextrin-based formulations with enhanced solubility and stability. researchgate.net Some cyclodextrins, like sulphobutylether-β-cyclodextrin, have demonstrated chiral selectivity towards bupivacaine. researchgate.net
The formation of π-π charge transfer complexes between the electron-rich aromatic ring of bupivacaine and electron-deficient aromatic molecules has been studied as a potential mechanism for reversing bupivacaine overdose. nih.govnih.govresearchgate.net Molecular modeling can be used to visualize and analyze these interactions, providing a theoretical basis for the experimental observations from techniques like NMR and UV-visible spectroscopy. nih.govresearchgate.net These models can help in the design of novel scavenger molecules that can effectively bind to and remove excess bupivacaine from the system. nih.gov The binding energy of these complexes can also be calculated from experimental data, providing a quantitative measure of the interaction strength. nih.gov
Inclusion Geometry and Stereoselective Binding Studies
Clinical Research Methodologies (General Considerations)
Clinical research involving this compound employs a variety of methodologies to assess its efficacy and safety in different clinical settings. cancer.govclinicaltrials.govnih.govclinicaltrials.govlongdom.org Randomized controlled trials are a cornerstone of this research, often employing a double-blind, placebo-controlled design to minimize bias. nih.govlongdom.org
In these trials, patients are randomly assigned to receive either this compound or a placebo, and the outcomes are compared between the groups. nih.govlongdom.org Key considerations in the design of these studies include the definition of clear inclusion and exclusion criteria for patient selection, the use of validated pain scales to measure analgesic efficacy, and the careful monitoring and reporting of any adverse events. clinicaltrials.govnih.govclinicaltrials.govlongdom.org
Pharmacokinetic sampling is often incorporated into clinical trials to correlate drug exposure with clinical effects. fda.gov This involves collecting blood samples at predefined time points to measure plasma concentrations of bupivacaine. fda.gov The data generated from these studies are essential for regulatory approval and for establishing evidence-based guidelines for the clinical use of this compound. fda.govnih.gov
Future Directions and Unresolved Questions in Bupivacaine Hydrochloride Research
Minimizing Local and Systemic Toxicity
A significant thrust in bupivacaine (B1668057) research is dedicated to mitigating its potential for local and systemic toxicity. The primary concern remains its cardiotoxic effects, but local tissue damage is also an important area of study.
Bupivacaine's potential for cardiotoxicity, characterized by severe arrhythmias and cardiovascular collapse, is a well-documented concern. apsf.orgtandfonline.comwfsahq.org A cornerstone of modern treatment and a focal point of research is the use of intravenous lipid emulsion (ILE) therapy. vetdergikafkas.org The "lipid sink" theory is the most widely cited mechanism, proposing that the lipid infusion sequesters the highly lipid-soluble bupivacaine, effectively extracting it from cardiac tissue and reducing its toxic impact. apsf.orgbohrium.comnih.gov Studies in animal models have shown that lipid emulsions can improve hemodynamics and accelerate recovery from bupivacaine-induced cardiac arrest. apsf.orgbohrium.com
Another key strategy has been the development of single-enantiomer derivatives. Levobupivacaine (B138063), the S-enantiomer of bupivacaine, was specifically developed to offer a similar anesthetic efficacy but with a reduced potential for fatal cardiotoxicity. tandfonline.comnih.govahajournals.org Preclinical and clinical studies have demonstrated that levobupivacaine is less cardiotoxic than its racemic parent compound, bupivacaine. tandfonline.comorthopaper.comjmedicalcasereports.orgijlbpr.com Future research continues to explore other formulations and derivatives to further improve the cardiovascular safety profile of long-acting local anesthetics. tandfonline.com
The capacity to reverse toxic events is critical. For systemic cardiotoxicity, intravenous lipid emulsion has proven to be a successful rescue therapy, capable of reversing bupivacaine-induced cardiac arrest in clinical scenarios. nih.govnih.govjcimcr.org
At the local level, bupivacaine can induce myotoxicity (muscle damage), which, while generally reversible, can complicate recovery. frontiersin.org Studies show these myotoxic effects are typically reversible within a few weeks. frontiersin.org However, research is delving into the underlying cellular mechanisms, such as mitochondrial dysfunction, to find ways to hasten this reversal and minimize local tissue injury. nih.gov The neurotoxic effects of local anesthetics on nerve cells have also been studied, with findings indicating that some nerve degeneration is reversible after the drug is cleared. nih.gov
Co-administering protective agents or adjuvants with bupivacaine is a promising avenue of research to enhance safety and prolong analgesia.
Protective Agents:
Dexmedetomidine: This alpha-2 adrenergic agonist has been shown to reduce bupivacaine-induced cardiotoxicity. frontiersin.org Research suggests it may work by reducing vasopermeability and activating protective cellular pathways, thereby increasing the heart's tolerance to bupivacaine. nih.gov It may also ameliorate neurotoxicity by modulating mast cell degranulation and reducing oxidative stress. researchgate.netdovepress.com
Insulin (B600854): High-dose glucose and insulin combinations have been explored as a potential treatment to reverse bupivacaine-induced cardiovascular collapse, though this is not yet a standard practice. nih.govmedscape.com
Adjuvants for Prolonging Anesthesia:
Dexamethasone: This corticosteroid is a widely studied adjuvant that can significantly prolong the duration of analgesia when added to bupivacaine for nerve blocks. nih.govnih.govmums.ac.irnih.govekb.egfrontiersin.org Its mechanism is thought to be related to its potent anti-inflammatory effects and a possible direct action on nerve fibers. nih.govclinicaltrials.gov
Epinephrine (B1671497): A traditional adjuvant, epinephrine causes local vasoconstriction, which slows the systemic absorption of bupivacaine, thereby prolonging its local effect and reducing the risk of systemic toxicity. jclinmedcasereports.com
| Agent Type | Name | Proposed Protective/Enhancing Mechanism |
| Protective Agent | Dexmedetomidine | Reduces cardiotoxicity and neurotoxicity, possibly via PI3K/Akt pathway activation and modulation of mast cells. nih.govresearchgate.net |
| Protective Agent | Lipid Emulsion | Sequesters lipophilic bupivacaine molecules, creating a "lipid sink" to reverse cardiotoxicity. apsf.orgbohrium.comnih.gov |
| Adjuvant | Dexamethasone | Prolongs analgesic duration through anti-inflammatory effects and potential direct nerve action. nih.govnih.govnih.gov |
| Adjuvant | Epinephrine | Causes local vasoconstriction, slowing systemic absorption and prolonging the local anesthetic block. jclinmedcasereports.com |
Reversibility of Toxic Phenomena
Optimization of Drug Delivery Systems
A major frontier in bupivacaine research is the engineering of advanced drug delivery systems. The goal is to create formulations that provide prolonged, localized analgesia while minimizing the total drug dose and systemic exposure. semanticscholar.org
To extend the duration of a single injection of bupivacaine beyond its typical 6-8 hours, various sustained-release formulations have been developed. mdpi.com
Liposomal Formulations: The most prominent example is a multivesicular liposomal formulation of bupivacaine (Exparel®). semanticscholar.orgnih.govuspharmacist.com This technology encapsulates bupivacaine within lipid-based particles, allowing for a slow release over an extended period, which can provide analgesia for up to 72 hours. frontiersin.orgnih.govuspharmacist.comzeropainphilosophy.comnih.govaetna.com This prolonged effect can decrease the need for postoperative opioids. frontiersin.orgaetna.com
Polymeric Systems: Polymeric nanoparticles, microparticles, and hydrogels are also being extensively investigated as carriers. semanticscholar.orgmdpi.comacs.org These systems can be engineered for sustained drug release, offering the potential for long-lasting and targeted pain relief. semanticscholar.orgmdpi.com For example, hydrogel systems can be designed to provide sustained analgesia for up to 96 hours in preclinical models. mdpi.com Invasomes, novel nano-carriers containing terpenes and ethanol, are also being explored to enhance the dermal penetration of bupivacaine. nih.govnih.gov
The future of drug delivery lies in "smart" systems that can release medication in a controllable or on-demand fashion. This approach is being actively explored for bupivacaine.
Stimuli-Responsive Hydrogels: These are advanced materials designed to release their drug payload in response to specific triggers. mdpi.comresearchgate.net For instance, pH-sensitive hydrogels can be formulated to release bupivacaine in the acidic microenvironment of inflamed tissues, localizing the anesthetic effect. mdpi.comuconn.edu Thermo-responsive hydrogels, which change their properties and release drugs at body temperature, are also under development. mdpi.comuconn.edu
Externally Triggered Release: A more futuristic concept involves delivery systems that can be activated by an external energy source. Research has explored using a near-infrared laser to trigger the release of bupivacaine from plasmonic nanoparticles, demonstrating a photothermal-chemotherapy approach. nih.gov Such "on-demand" systems could allow clinicians to administer analgesia precisely when and where it is needed, representing a significant step towards personalized pain management.
| Delivery System | Release Mechanism | Key Advantage |
| Liposomes (e.g., Exparel®) | Gradual erosion of multivesicular lipid particles. nih.govzeropainphilosophy.com | Clinically available prolonged analgesia (up to 72 hours). nih.govuspharmacist.com |
| Polymeric Nanoparticles/Hydrogels | Sustained diffusion and/or degradation of the polymer matrix. semanticscholar.orgmdpi.com | Tunable, extended-release profiles for prolonged local anesthesia. mdpi.com |
| Stimuli-Responsive Hydrogels | Matrix swelling or degradation in response to physiological cues (e.g., pH, temperature). mdpi.comuconn.edu | "On-demand" release targeted to specific conditions like inflammation. mdpi.com |
| Externally Triggered Nanocomposites | Release activated by external energy sources like light (photothermal effect). nih.gov | High degree of temporal and spatial control over drug release. nih.gov |
Integration of Advanced Fabrication Technologies
The development of novel drug delivery systems for bupivacaine hydrochloride is increasingly benefiting from advanced fabrication technologies. These technologies offer precise control over the formulation's architecture and release kinetics, promising more effective and personalized pain management.
Emerging innovations in this field include the use of nanocomposite hydrogels, biofunctionalized matrices, and smart materials. These advanced systems can be engineered to respond to specific physiological triggers, such as temperature or pH, allowing for on-demand drug release. For instance, thermoresponsive hydrogels can transition from a solution to a gel at body temperature, enabling less invasive administration and targeted drug delivery. Similarly, pH-sensitive hydrogels can swell or contract in response to changes in acidity, which is particularly useful for targeting inflamed tissues.
Technologies like 3D printing and artificial intelligence-driven design are also being explored to create highly customized drug delivery platforms. These approaches could lead to personalized pain management strategies tailored to individual patient needs. Another promising avenue is the use of organic electronic ion pumps (OEIPs) for the precise, fluid-flow-free electrophoretic delivery of bupivacaine. This technology has demonstrated the ability to anesthetize targeted neurons at significantly lower concentrations than traditional bulk delivery methods, highlighting its potential for highly localized and efficient pain control.
Nano-based delivery systems, such as nanoemulsions, are also under investigation to prolong the local anesthetic effect of this compound. For example, a castor oil-based nanoemulsion has been shown to provide sustained release and extended activity of bupivacaine in preclinical studies.
While these advanced fabrication technologies hold immense promise, several challenges remain. These include ensuring the stability of these complex formulations, addressing the high costs of production, and navigating the regulatory pathways for clinical translation. Future research will need to focus on optimizing these formulations, conducting thorough clinical validations, and addressing issues of accessibility and affordability to realize the full potential of these innovative delivery systems.
Understanding Long-Term Cellular and Tissue Effects
A significant area of ongoing research for this compound is the comprehensive understanding of its long-term effects on various cells and tissues. While its short-term anesthetic properties are well-established, questions remain regarding the consequences of prolonged or repeated exposure, particularly at the cellular level.
Studies have shown that bupivacaine can have toxic effects on various cell types, including chondrocytes (cartilage cells), muscle cells, and neurons, often in a dose- and time-dependent manner. For instance, in vitro studies have demonstrated that bupivacaine can reduce the viability of cartilage explants. One study found that a one-hour exposure to 0.50% bupivacaine significantly reduced chondrocyte viability 24 hours later. Another in vitro investigation reported that bupivacaine was more chondrotoxic than other local anesthetics like ropivacaine (B1680718) and mepivacaine (B158355).
However, the translation of these in vitro findings to in vivo and clinical scenarios is not always straightforward. Some animal studies have suggested that the chondrotoxic effects observed in the short term may be transient. For example, a study in a rabbit model found no significant difference in chondrocyte viability three months after bupivacaine exposure, suggesting a potential for recovery. In fact, this study observed an increase in cartilage metabolism, which could indicate a reparative response.
Conversely, other research has pointed to more lasting negative effects. A study on cartilage explants showed that bupivacaine exposure significantly decreased the tensile Young's modulus, indicating a weakening of the tissue's mechanical properties. Furthermore, research in a diabetic rodent model revealed that bupivacaine had long-term negative effects on the development of tactile allodynia and thermal hyperalgesia, and resulted in the slowing of nerve conduction velocity in both control and diabetic animals.
The mechanism of bupivacaine toxicity is not fully understood but is known to be related to its concentration and the duration of exposure. It has been shown to interfere with cellular processes such as oxidative phosphorylation and free fatty acid utilization. In high concentrations, it can lead to apoptosis and necrosis.
Future research must continue to investigate these long-term effects, particularly with the development of new sustained-release formulations that expose tissues to bupivacaine for extended periods. A better understanding of the mechanisms underlying bupivacaine's cellular toxicity is crucial for developing safer administration strategies and potentially less toxic formulations.
Exploration of Non-Anesthetic Effects
Beyond its established role in anesthesia, emerging research is uncovering potential non-anesthetic properties of this compound, most notably in the realm of oncology.
Anti-tumor Activity Investigations
A growing body of preclinical evidence suggests that bupivacaine may possess anti-tumor properties. These investigations have explored the direct cytotoxic effects of bupivacaine on cancer cells as well as its potential to modulate the tumor microenvironment and immune response.
In vitro studies have demonstrated that bupivacaine can inhibit the proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. One study found that bupivacaine reduced the proliferation and induced apoptosis of NSCLC cells, and also attenuated their invasion and migration. The mechanism for this effect was linked to the induction of autophagy through the Akt/mTOR signaling pathway.
Other research has shown that bupivacaine can impair the migration of cancer cells, a critical step in metastasis. This anti-migratory effect may be due to the drug's influence on Ca2+ signaling, which affects the cancer cell's cytoskeleton. Bupivacaine has also been shown to inhibit mitochondrial function in neoplastic cells, which can also hinder their migration. Interestingly, some studies suggest that bupivacaine can exert anti-invasive properties at concentrations lower than those typically used for anesthesia.
Animal models have provided further support for the anti-tumor potential of bupivacaine. In a melanoma model, treatment with bupivacaine encapsulated in nanostructured lipid carriers (NLCs) resulted in a substantial reduction in tumor volume.
While these
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
